PCA50941
Descripción
Propiedades
IUPAC Name |
5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O10S/c1-18-25(29(35)42-15-13-32-28(34)23-11-3-4-12-24(23)44(32,39)40)27(20-8-7-9-21(16-20)33(37)38)26(19(2)31-18)30(36)43-17-22-10-5-6-14-41-22/h3-4,7-9,11-12,16,22,27,31H,5-6,10,13-15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOCCEZHZUEQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN4C(=O)C5=CC=CC=C5S4(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929593 | |
| Record name | (Oxan-2-yl)methyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136941-85-0 | |
| Record name | Pca 50941 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136941850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Oxan-2-yl)methyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to PCA50941: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCA50941 is a novel 1,4-dihydropyridine derivative that has demonstrated a unique cardiovascular profile, acting as both a Ca2+ channel agonist and antagonist depending on the specific tissue. This dual activity, coupled with its pronounced vascular selectivity over cardiac tissue, positions this compound as a compound of significant interest for cardiovascular research and potential therapeutic applications, particularly in conditions such as cardiogenic shock. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological effects of this compound, including its impact on vascular and cardiac tissues. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development.
Chemical Structure and Synthesis
The chemical identity of this compound is 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester [1]. A visual representation of its chemical structure is provided below.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
The synthesis of this compound is achieved through the Hantzsch dihydropyridine synthesis , a well-established multi-component reaction. This method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For the synthesis of this compound, the specific reactants are 2-(trifluoromethyl)benzaldehyde, methyl acetoacetate, and an ammonia source.
Experimental Protocol: Hantzsch Synthesis of this compound
A general procedure for the Hantzsch synthesis of 1,4-dihydropyridines is as follows. Specific conditions for this compound may vary.
-
Reactant Preparation: Equimolar amounts of 2-(trifluoromethyl)benzaldehyde, two equivalents of methyl acetoacetate, and an excess of a nitrogen donor (e.g., ammonium acetate or aqueous ammonia) are prepared.
-
Reaction: The reactants are dissolved in a suitable solvent, such as ethanol or methanol, and refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the final 1,4-dihydropyridine product, this compound.
Mechanism of Action and Signaling Pathways
This compound functions as a modulator of L-type Ca2+ channels , which are voltage-gated ion channels critical for regulating calcium influx into cells. The differential effects of this compound in various tissues suggest a complex interaction with these channels, leading to either agonistic or antagonistic responses.
Signaling Pathway: L-type Ca2+ Channel Activation
The activation of L-type Ca2+ channels by an agonist like this compound initiates a cascade of intracellular events. The influx of Ca2+ acts as a second messenger, binding to and activating various downstream effector proteins. A simplified representation of this signaling pathway is depicted below.
Caption: Agonist-induced L-type Ca2+ channel signaling.
Pharmacological Profile and Experimental Data
This compound exhibits a distinct pharmacological profile characterized by its tissue-selective effects on cardiovascular tissues.
Effects on Vascular Smooth Muscle
In the rat aorta, this compound displays a biphasic response, causing vasoconstriction at lower concentrations and vasorelaxation at higher concentrations[1]. This suggests a complex interplay between its Ca2+ agonist and antagonist properties within the same tissue.
Table 1: Vasoconstrictor and Vasorelaxant Effects of this compound in Rat Aorta
| Concentration Range | Predominant Effect |
| Nanomolar | Vasoconstriction |
| Micromolar | Vasorelaxation |
Experimental Protocol: Vasoconstriction Assay in Rat Aorta
A standard protocol for assessing the vasoactive effects of compounds on isolated rat aortic rings is as follows:
-
Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adherent tissue, and cut into rings approximately 3-5 mm in length.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.
-
Contraction and Relaxation Measurement: After equilibration, the tissues are pre-contracted with an agent such as phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effects. To measure contractile responses, cumulative concentrations of this compound are added to the equilibrated, non-pre-contracted tissue.
-
Data Analysis: Changes in isometric tension are recorded, and concentration-response curves are generated to determine parameters such as EC50 (for contraction) and IC50 (for relaxation).
Effects on Cardiac Tissue
In contrast to its effects on vascular smooth muscle, this compound generally exhibits negative inotropic (force of contraction) effects on cardiac tissue. In isolated guinea-pig atria, it produces either poor positive inotropic effects or clear negative inotropic effects[1].
Table 2: Inotropic Effects of this compound on Isolated Guinea-Pig Atria
| Preparation | Effect of this compound |
| Isolated Guinea-Pig Atria | Poor positive or clear negative inotropic effects |
Experimental Protocol: Inotropic Effects in Isolated Guinea-Pig Atria
The following is a general protocol for studying the inotropic effects of a compound on isolated atrial preparations:
-
Tissue Preparation: Atria are dissected from guinea-pig hearts and mounted in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation: The atria are typically stimulated electrically at a fixed frequency (e.g., 1 Hz) to ensure regular contractions.
-
Equilibration: The preparations are allowed to equilibrate for a period to achieve a stable baseline contractile force.
-
Drug Administration: Cumulative concentrations of this compound are added to the bath, and the changes in the force of contraction are recorded.
-
Data Analysis: The effects of the compound on the force of contraction are quantified and expressed as a percentage of the baseline force. Concentration-response curves are then constructed.
Therapeutic Potential
The unique cardiovascular profile of this compound, particularly its ability to reverse endothelin-induced cardiogenic shock in animal models, suggests its potential as a therapeutic agent[2]. Its vascular selectivity may offer advantages over less selective Ca2+ channel modulators.
Experimental Workflow: Evaluation of this compound in a Model of Cardiogenic Shock
Caption: Workflow for assessing this compound in cardiogenic shock.
Conclusion
This compound is a fascinating 1,4-dihydropyridine with a complex and tissue-dependent mechanism of action. Its ability to act as both a Ca2+ channel agonist and antagonist, combined with its vascular selectivity, makes it a valuable tool for cardiovascular research. The data presented in this guide highlight its potential for further investigation as a lead compound for the development of novel cardiovascular therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
In-depth Technical Guide: Mechanism of Action of PCA50941 on Calcium Channels
Disclaimer: Access to the full primary research article detailing the comprehensive quantitative data and specific experimental protocols for PCA50941 is currently unavailable through our resources. The following guide is a synthesis of information derived from the abstract of the key publication: Morales, M. A., & Priego, J. (1993). PCA 50941, a novel Ca2+ channel agonist. General Pharmacology: The Vascular System, 24(6), 1337–1346. Consequently, this document provides a high-level overview and illustrative diagrams based on the known pharmacology of 1,4-dihydropyridine calcium channel modulators.
Executive Summary
This compound is a novel 1,4-dihydropyridine derivative that exhibits a complex mechanism of action on L-type calcium channels. Unlike typical dihydropyridines, which are primarily calcium channel antagonists, this compound displays a dual agonist and antagonist profile. This activity is tissue-dependent, with a pronounced selectivity for vascular smooth muscle over cardiac tissue. The compound acts on the 1,4-dihydropyridine receptors of the L-type calcium channels, modulating calcium ion influx and thereby influencing vascular tone and cardiac contractility. Its unique cardiovascular profile, characterized by a prolonged duration of action and tissue selectivity, distinguishes it from other calcium channel activators like Bay K 8644.
Molecular Mechanism of Action
This compound, as a 1,4-dihydropyridine, is understood to bind to the α1 subunit of the L-type voltage-gated calcium channel. The specific binding site for dihydropyridines is located on this pore-forming subunit. The dual agonist and antagonist effects of this compound suggest that its binding can either stabilize the channel in an open state (agonist effect), promoting Ca²⁺ influx, or in a closed/inactivated state (antagonist effect), inhibiting Ca²⁺ influx. The observed tissue-specific effects indicate that the conformation of the L-type calcium channel or its local microenvironment may differ between vascular smooth muscle and cardiac myocytes, leading to the differential activity of this compound.
Signaling Pathway of this compound on L-type Calcium Channels
An In-Depth Technical Guide on PCA50941: A 1,4-Dihydropyridine Derivative with a Unique Cardiovascular Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCA50941 is a novel 1,4-dihydropyridine (DHP) derivative that exhibits a distinctive and complex pharmacological profile, setting it apart from typical calcium channel modulators. Unlike classical DHPs that act as pure L-type calcium channel antagonists, this compound demonstrates a unique dual activity, functioning as both a Ca2+ channel agonist and antagonist depending on the specific cardiovascular tissue.[1] This tissue selectivity, characterized by pronounced vascular over cardiac effects, and its prolonged duration of action, suggest a favorable cardiovascular profile.[1] This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action through signaling pathway diagrams.
Core Concepts: A Dual-Acting 1,4-Dihydropyridine
This compound's primary mechanism of action involves its interaction with 1,4-dihydropyridine receptors on L-type calcium channels.[1] However, its effects are not uniform across the cardiovascular system. In some vascular beds, it elicits vasoconstriction, characteristic of a Ca2+ channel agonist, while in others, it induces vasorelaxation, a hallmark of Ca2+ channel antagonism.[1] This biphasic behavior is a key differentiator from the prototypic Ca2+ channel activator, Bay K 8644, which acts as a pure vasoconstrictor.[1]
Key characteristics of this compound include:
-
Vascular over Cardiac Selectivity: this compound demonstrates a pronounced preference for vascular tissue over cardiac muscle.[1]
-
Dual Agonist/Antagonist Effects: It exhibits both vasoconstrictor (agonist) and vasorelaxant (antagonist) properties depending on the specific tissue.[1]
-
Inotropic Effects: this compound shows poor positive inotropic effects in isolated guinea-pig atria and clear negative inotropic effects in the isolated perfused rat heart.[1]
-
Prolonged Duration of Action: The effects of this compound are long-lasting, contributing to its unique therapeutic potential.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects in different experimental models.
Table 1: In Vivo Hemodynamic Effects of this compound in Anesthetized Goats
| Parameter | Condition | Control | Endothelin-Induced Shock | This compound (100 µ g/min i.v.) Post-Shock |
| Coronary Blood Flow (CBF) | (ml/min) | 33 ± 4 | 16 ± 4 | Reversed to control values |
| Mean Arterial Pressure (MAP) | (mm Hg) | 88 ± 4 | 60 ± 5 | Reversed to control values |
| Left Ventricular Systolic Pressure | (mm Hg) | 102 ± 5 | 75 ± 4 | Reversed to control values |
| dP/dt (Rate of Pressure Change) | (mm Hg/s) | 1453 ± 147 | 925 ± 101 | Reversed to control values |
| Heart Rate | (beats/min) | 77 ± 6 | 81 ± 6 | No significant change |
Data presented as mean ± SEM. Reversal to control values occurred within 20 minutes in 5 out of 6 animals.[2]
Table 2: Comparative Effects of this compound and Bay K 8644 on Coronary Blood Flow (CBF) in Anesthetized Goats
| Compound | Dose | Route | Change in CBF |
| This compound | 10-120 µg | Intracoronary | Smaller reductions compared to Bay K 8644 (25% reduction at 120 µg) |
| 10-300 µ g/min | Intravenous | No modification | |
| Bay K 8644 | 0.3-10 µg | Intracoronary | 43% reduction at 10 µg |
| 10-30 µ g/min | Intravenous | 20% reduction |
[2]
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Isolated Guinea-Pig Atria Preparation (for Inotropic Effects)
This protocol is designed to assess the direct effects of a substance on the contractility of atrial muscle tissue in a controlled ex vivo environment.
-
Animal Euthanasia and Heart Excision: Guinea pigs are euthanized by a humane method (e.g., cervical dislocation). The chest cavity is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Atria Dissection: The atria are carefully dissected from the ventricles. The left and right atria can be used separately or together, depending on the experimental design.
-
Tissue Mounting: The atrial preparation is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bathing solution being changed every 15 minutes.
-
Stimulation: The atria are stimulated to contract at a constant frequency (e.g., 1 Hz) using platinum electrodes connected to a stimulator.
-
Drug Administration: Once a stable baseline contraction is achieved, this compound is added to the organ bath in a cumulative concentration-response manner. The contractile force is recorded after each addition until a maximal response is observed or a predefined highest concentration is reached.
-
Data Analysis: The change in contractile force is measured and expressed as a percentage of the baseline contraction.
Langendorff Perfused Isolated Rat Heart (for Inotropic and Coronary Flow Effects)
This ex vivo model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.
-
Animal Heparinization and Anesthesia: Rats are heparinized and deeply anesthetized.
-
Heart Excision and Cannulation: The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70 mmHg) and temperature (37°C) is initiated.
-
Instrumentation: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure. Coronary flow is measured by collecting the effluent from the heart.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Drug Perfusion: this compound is infused into the perfusion line at various concentrations. Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.
-
Data Analysis: Changes in LVDP, heart rate, and coronary flow are calculated and compared to baseline values.
Vasoconstrictor/Vasorelaxant Effects in Isolated Rat Aorta Rings
This in vitro method is used to determine the direct effect of a compound on vascular smooth muscle tone.
-
Aorta Excision and Preparation: The thoracic aorta is carefully dissected from a euthanized rat and placed in cold Krebs-Henseleit solution. Adherent connective tissue is removed, and the aorta is cut into rings of 3-4 mm in width.
-
Ring Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The rings are equilibrated for 60-90 minutes under a resting tension of 2 grams. The viability of the endothelium can be tested by assessing the relaxation response to acetylcholine after pre-contraction with phenylephrine.
-
Experimental Protocol:
-
Vasoconstriction: To assess agonist effects, this compound is added in a cumulative manner to the bath, and the developed tension is recorded.
-
Vasorelaxation: To assess antagonist effects, the rings are first pre-contracted with an agonist (e.g., phenylephrine or KCl). Once a stable plateau of contraction is reached, this compound is added cumulatively, and the relaxation response is measured.
-
-
Data Analysis: Contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl). Relaxation is expressed as a percentage of the pre-contraction tension.
Reversal of Endothelin-Induced Cardiogenic Shock in Anesthetized Goats
This in vivo model evaluates the potential of a compound to counteract a state of cardiogenic shock induced by a potent vasoconstrictor.
-
Animal Preparation and Instrumentation: Goats are anesthetized, intubated, and mechanically ventilated. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A thoracotomy is performed to place an electromagnetic flow probe around the left circumflex coronary artery to measure coronary blood flow. A catheter is also placed in the left ventricle to measure pressure and dP/dt.
-
Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded.
-
Induction of Cardiogenic Shock: Endothelin-1 is infused intravenously to induce a state of cardiogenic shock, characterized by a significant drop in coronary blood flow, arterial pressure, and cardiac contractility.
-
Drug Infusion: Once the shock state is established and stable, an intravenous infusion of this compound is administered.
-
Hemodynamic Monitoring: Hemodynamic parameters are continuously monitored throughout the experiment.
-
Data Analysis: The values of coronary blood flow, mean arterial pressure, left ventricular systolic pressure, and dP/dt are compared before and after the induction of shock, and following the administration of this compound.
Signaling Pathways and Mechanism of Action
This compound, as a 1,4-dihydropyridine derivative, targets the L-type voltage-gated calcium channels (VGCCs). The dual agonist and antagonist effects of this compound suggest a complex interaction with the channel, potentially involving different conformational states or allosteric modulation that varies between different vascular smooth muscle cell types.
Caption: this compound binds to the 1,4-dihydropyridine receptor site on the L-type Ca²⁺ channel.
The diagram above illustrates the general mechanism of action. This compound binds to the 1,4-dihydropyridine receptor site on the α1 subunit of the L-type calcium channel. This interaction modulates the channel's activity, influencing the influx of extracellular calcium ions. In tissues where this compound acts as an agonist, it promotes channel opening, leading to increased intracellular calcium, which in turn activates calmodulin and downstream signaling pathways, resulting in smooth muscle contraction. Conversely, in tissues where it acts as an antagonist, it is presumed to stabilize the channel in a closed or inactivated state, reducing calcium influx and leading to vasorelaxation.
Caption: Workflow for assessing the vasoreactivity of this compound in isolated rat aortic rings.
This workflow outlines the key steps involved in determining the vasoconstrictor or vasorelaxant properties of this compound using the isolated rat aorta ring preparation. The process begins with tissue preparation, followed by mounting and equilibration in an organ bath. The experimental protocol involves the administration of this compound and the recording of changes in isometric tension, which are then analyzed to quantify the drug's effect.
Conclusion
This compound stands out as a 1,4-dihydropyridine derivative with a multifaceted mechanism of action. Its tissue-selective Ca2+ agonist and antagonist properties, coupled with a prolonged duration of action, present a unique pharmacological profile. The ability of this compound to reverse endothelin-induced cardiogenic shock in a preclinical model highlights its potential therapeutic utility in cardiovascular diseases characterized by excessive vasoconstriction and compromised cardiac function. Further research is warranted to fully elucidate the molecular basis of its dual activity and to explore its full therapeutic potential in various cardiovascular pathologies. This guide provides a foundational resource for scientists and researchers engaged in the development of novel cardiovascular drugs, offering a consolidated view of the existing data and experimental approaches for the study of compounds like this compound.
References
Initial In Vitro Profile of PCA50941: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial in vitro pharmacological studies of PCA50941, a novel 1,4-dihydropyridine derivative. The document focuses on its core mechanism as a Ca2+ channel agonist and presents available data on its cardiovascular effects. Due to the limited public availability of the full primary research articles, this guide synthesizes data from abstracts and secondary sources. Representative experimental protocols are provided to offer insight into the methodologies likely employed in these initial studies.
Quantitative Data Summary
The following tables summarize the observed in vitro effects of this compound across various cardiovascular tissue preparations. It is important to note that while the qualitative effects and semi-quantitative descriptions are available, specific dose-response values (e.g., EC50, IC50) are not publicly accessible at this time.
| Tissue Preparation | Species | Observed Effect of this compound | Comparison with Bay K 8644 |
| Rat Aorta | Rat | Biphasic: Vasoconstriction and Vasorelaxation | Pure Vasoconstrictor |
| Rat Portal Vein | Rat | Marked reduction of Ca2+-evoked contractions | Pure Vasoconstrictor |
| Pig Coronary Arteries | Pig | Slight vasoconstriction at high concentrations, relaxation at nanomolar/micromolar concentrations | Almost pure, marked vasoconstriction |
| Isolated Guinea-pig Atria | Guinea-pig | Poor positive inotropic effects | Strong positive inotropic action |
| Isolated Perfused Rat Heart | Rat | Clear negative inotropic effects | Strong positive inotropic action |
| Coronary Flow (Perfused Rat Heart) | Rat | Reduction of 10-40% | Reduction of 10-40% |
Table 1: Summary of In Vitro Vascular and Cardiac Effects of this compound
Signaling Pathway and Mechanism of Action
This compound acts as a Ca2+ channel agonist, targeting the 1,4-dihydropyridine receptors on L-type voltage-gated calcium channels. By binding to these receptors, it promotes the open state of the channel, leading to an influx of extracellular Ca2+ into the cell. This increase in intracellular Ca2+ concentration is the primary trigger for contraction in smooth and cardiac muscle cells. The tissue-specific effects of this compound suggest a differential interaction with 1,4-dihydropyridine receptors in various cardiovascular tissues.
Mechanism of action of this compound as a Ca2+ channel agonist.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments likely cited in the initial in vitro studies of this compound. These are based on standard pharmacological practices for evaluating cardiovascular effects of 1,4-dihydropyridine compounds.
Isolated Aortic Ring Contraction Assay
Objective: To assess the vasoconstrictor and vasodilator effects of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 3-4 mm in length.
-
-
Mounting:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g, with the buffer being replaced every 15 minutes.
-
The viability of the rings is assessed by contracting them with 60 mM KCl.
-
-
Experimental Procedure:
-
After washout and return to baseline tension, a cumulative concentration-response curve is generated for this compound by adding the compound in increasing concentrations to the organ bath.
-
To assess vasorelaxant effects, the rings are pre-contracted with a submaximal concentration of an alpha-agonist (e.g., phenylephrine 1 µM), and then a cumulative concentration-response curve for this compound is generated.
-
-
Data Analysis:
-
Contractile responses are recorded as changes in tension (grams or millinewtons).
-
Concentration-response curves are plotted, and EC50 or IC50 values are calculated using appropriate pharmacological software.
-
Langendorff-Perfused Isolated Heart Preparation
Objective: To evaluate the effects of this compound on cardiac contractility (inotropic effects) and coronary flow.
Methodology:
-
Heart Isolation:
-
Male Sprague-Dawley rats (300-350g) are heparinized and anesthetized.
-
The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit solution.
-
-
Perfusion Setup:
-
The aorta is cannulated on a Langendorff apparatus, and the heart is perfused retrogradely with Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2) at a constant pressure (e.g., 75 mmHg).
-
-
Measurements:
-
A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate.
-
Coronary flow is measured by collecting the perfusate over a set time.
-
-
Experimental Protocol:
-
The heart is allowed to stabilize for 20-30 minutes.
-
This compound is infused into the perfusion line at increasing concentrations.
-
LVDP, heart rate, and coronary flow are recorded at each concentration.
-
-
Data Analysis:
-
Changes in LVDP are used to determine inotropic effects (positive or negative).
-
Changes in coronary flow indicate effects on coronary vasculature.
-
Data are expressed as a percentage of the baseline values.
-
A typical experimental workflow for in vitro cardiovascular studies.
Tissue Selectivity of PCA50941: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tissue selectivity of PCA50941, a novel 1,4-dihydropyridine derivative, with a specific focus on its differential effects on vascular and cardiac muscle. This compound has been identified as a Ca2+ channel agonist with a pronounced vascular over cardiac selectivity, a characteristic that distinguishes it from other compounds in its class, such as Bay K 8644.[1] This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in the cardiovascular field.
Data Presentation: Vascular vs. Cardiac Muscle Effects
Table 1: Effects of this compound on Vascular Smooth Muscle
| Tissue Preparation | Species | Observed Effect | Comparison with Bay K 8644 |
| Rat Aorta | Rat | Biphasic: Vasoconstriction and Vasorelaxation | Pure vasoconstrictor |
| Rat Portal Vein | Rat | Marked reduction of Ca2+-evoked contractions | Pure vasoconstrictor |
| Pig Coronary Arteries | Pig | Slight vasoconstrictor effects, followed by relaxation at nanomolar/micromolar concentrations | Almost pure, marked vasoconstrictor |
Table 2: Effects of this compound on Cardiac Muscle
| Tissue Preparation | Species | Observed Effect | Comparison with Bay K 8644 |
| Isolated Atria | Guinea-Pig | Poor positive inotropic effects | Strong positive inotropic actions |
| Isolated Perfused Heart | Rat | Clear negative inotropic effects | Strong positive inotropic actions |
| Perfused Heart (Coronary Flow) | Rat | Reduced by 10-40% | Reduced by 10-40% |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the characterization of 1,4-dihydropyridine compounds like this compound. These protocols are based on standard organ bath techniques for assessing vascular and cardiac muscle function in vitro.
Isolated Vascular Ring Preparation (e.g., Rat Aorta)
-
Tissue Dissection and Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold (4°C) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.
-
For endothelium-denuded preparations, the endothelial layer is removed by gently rubbing the intimal surface with a wooden stick.
-
-
Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. During this period, the bathing solution is changed every 15 minutes.
-
After equilibration, the rings are contracted with 60 mM KCl to assess their viability.
-
Following a washout and return to baseline, a cumulative concentration-response curve for this compound is generated by adding the compound in increasing concentrations to the organ bath.
-
To investigate the biphasic response, the initial vasoconstriction is recorded, followed by the observation of vasorelaxation at higher concentrations.
-
Isolated Cardiac Muscle Preparation (e.g., Guinea-Pig Atria)
-
Tissue Dissection and Preparation:
-
Male guinea pigs (300-400g) are euthanized by a blow to the head.
-
The heart is rapidly excised and placed in oxygenated, cold Krebs-Henseleit solution.
-
The atria are carefully dissected from the ventricles.
-
-
Organ Bath Setup:
-
The right or left atrium is mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2.
-
The atrium is connected to an isometric force transducer, and the preparation is stimulated electrically at a frequency of 1 Hz with square-wave pulses of 5 ms duration and a voltage 20% above the threshold.
-
-
Experimental Procedure:
-
The preparation is allowed to equilibrate for 60 minutes under a resting tension of 0.5g.
-
After equilibration, the inotropic effects of this compound are assessed by adding cumulative concentrations of the drug to the organ bath and recording the changes in the force of contraction.
-
A comparative concentration-response curve for Bay K 8644 is also generated to quantify the relative inotropic potencies.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for 1,4-dihydropyridine Ca2+ channel agonists in vascular smooth muscle and cardiac muscle cells.
This compound Signaling in Vascular Smooth Muscle.
This compound Signaling in Cardiac Muscle.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assessment of this compound's tissue selectivity.
General Experimental Workflow.
References
PCA50941 and its Interaction with L-type Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PCA50941 is a novel 1,4-dihydropyridine derivative exhibiting a unique and complex interaction with L-type calcium channels. Unlike prototypical calcium channel modulators, this compound displays a mixed profile of calcium agonism and antagonism, with a pronounced tissue selectivity that favors vascular tissue over cardiac muscle.[1] This characteristic suggests a more favorable cardiovascular profile compared to existing 1,4-dihydropyridine calcium channel activators like Bay K 8644.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its effects on various cardiovascular preparations, detailed experimental methodologies for assessing its activity, and a proposed signaling pathway for its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effects of this compound on Coronary Blood Flow (CBF)
| Preparation | Compound | Dose | Effect on CBF | Citation |
| Isolated Perfused Rat Heart | This compound | Not Specified | 10-40% reduction | [1] |
| Isolated Perfused Rat Heart | Bay K 8644 | Not Specified | 10-40% reduction | [1] |
| Anesthetized Goat (intracoronary) | This compound | 120 µg | 25% reduction | [2] |
| Anesthetized Goat (intracoronary) | Bay K 8644 | 10 µg | 43% reduction | [2] |
| Anesthetized Goat (intravenous) | This compound | 10-300 µ g/min | No modification | [2] |
| Anesthetized Goat (intravenous) | Bay K 8644 | 10-30 µ g/min | 20% reduction | [2] |
Table 2: Hemodynamic Effects of this compound in an Endothelin-Induced Cardiogenic Shock Model in Anesthetized Goats
| Hemodynamic Parameter | Control | Endothelin-Induced Shock | This compound (100 µ g/min , i.v.) | Citation |
| Coronary Blood Flow (ml/min) | 33 ± 4 | 16 ± 4 | Reversed to control values | [2] |
| Mean Arterial Pressure (mm Hg) | 88 ± 4 | 60 ± 5 | Reversed to control values | [2] |
| Left Ventricular Systolic Pressure (mm Hg) | 102 ± 5 | 75 ± 4 | Reversed to control values | [2] |
| dP/dt (mm Hg/s) | 1453 ± 147 | 925 ± 101 | Reversed to control values | [2] |
| Heart Rate (beats/min) | 77 ± 6 | 81 ± 6 | No significant change | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with L-type calcium channels.
Isolated Aortic Ring Preparation
This protocol is designed to assess the vasoactive properties of compounds on isolated arterial segments.
-
Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) via cervical dislocation.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.5, NaHCO3 25, KH2PO4 1.2, glucose 11).
-
Carefully remove adhering connective tissue and cut the aorta into 3-5 mm rings.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension of 2g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Procedure:
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once the contraction is stable, add cumulative concentrations of this compound to the bath to obtain a dose-response curve.
-
Record the changes in isometric tension.
-
Langendorff Perfused Heart Preparation
This ex vivo model allows for the study of cardiac function in the absence of systemic influences.
-
Heart Isolation:
-
Anesthetize a male Sprague-Dawley rat (300-350g) with sodium pentobarbital (60 mg/kg, i.p.).
-
Administer heparin (500 IU/kg, i.p.) to prevent coagulation.
-
Perform a thoracotomy, rapidly excise the heart, and immediately immerse it in ice-cold Krebs-Henseleit buffer.
-
-
Perfusion Setup:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at a constant pressure of 75 mmHg and a temperature of 37°C.
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
-
Experimental Protocol:
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline parameters: heart rate, left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (±dP/dt).
-
Infuse this compound at various concentrations into the perfusion line and record the changes in cardiac parameters.
-
Signaling Pathways
The precise downstream signaling pathways modulated by this compound have not been fully elucidated. However, based on its interaction with L-type calcium channels in vascular smooth muscle, a plausible signaling cascade can be proposed.
This compound, as a 1,4-dihydropyridine, binds to the α1 subunit of the L-type calcium channel. Its dual agonist/antagonist nature suggests a complex modulation of calcium influx. In vascular smooth muscle cells, an increase in intracellular calcium ([Ca²⁺]i) is the primary trigger for contraction. This occurs through the binding of Ca²⁺ to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to cross-bridge cycling and muscle contraction. Conversely, a decrease in [Ca²⁺]i or inhibition of MLCK would lead to vasodilation. The biphasic response observed with this compound in some preparations may be due to concentration-dependent effects or differential actions on various isoforms of the L-type calcium channel.
Conclusion
This compound is a unique L-type calcium channel modulator with a distinct cardiovascular profile characterized by its mixed agonist/antagonist properties and vascular selectivity. The available data suggests its potential as a therapeutic agent in conditions such as cardiogenic shock. However, the information on this compound is primarily from studies conducted in the 1990s, and a full understanding of its molecular mechanism and downstream signaling effects is lacking. Further research, including detailed electrophysiological studies to characterize its interaction with different L-type calcium channel subtypes and comprehensive in vivo studies to explore its full therapeutic potential, is warranted.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PCA50941
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific quantitative pharmacokinetics of PCA50941 is limited. This guide provides a comprehensive overview of its pharmacodynamics based on existing preclinical studies and places its pharmacokinetic profile in the context of the broader class of 1,4-dihydropyridine calcium channel agonists.
Introduction
This compound is a novel, racemic 1,4-dihydropyridine derivative that acts as a calcium channel agonist.[1] It exhibits a unique cardiovascular profile, distinguishing it from other compounds in its class, such as the prototypical Ca2+ channel activator, Bay K 8644. This document aims to provide a detailed technical overview of the pharmacokinetics and pharmacodynamics of this compound, synthesizing available preclinical data.
Pharmacodynamics
The pharmacodynamic effects of this compound have been investigated in various in vitro and in vivo models, revealing a distinct tissue-selective action on the cardiovascular system.
Mechanism of Action
As a 1,4-dihydropyridine derivative, this compound's primary mechanism of action is the modulation of L-type voltage-gated Ca2+ channels. It acts as a Ca2+ channel agonist, promoting the influx of calcium into vascular smooth muscle and cardiac cells.[1] This influx of extracellular calcium is a critical step in the signaling cascade that leads to muscle contraction.
Caption: Signaling pathway of this compound as a Ca2+ channel agonist.
Cardiovascular Effects
This compound demonstrates a notable vascular over cardiac selectivity, a characteristic that distinguishes it from Bay K 8644, which has potent vasoconstrictor and strong positive inotropic effects on the heart.[1]
Table 1: Summary of Cardiovascular Effects of this compound
| Tissue/Model | Effect of this compound | Comparator (Bay K 8644) | Reference |
| Rat Aorta | Biphasic: Vasoconstriction and vasorelaxation | Pure vasoconstrictor | [1] |
| Rat Portal Vein | Marked reduction of Ca2+-evoked contractions | Pure vasoconstrictor | [1] |
| Isolated Guinea-Pig Atria | Poor positive inotropic effects | Strong positive inotropic action | [1] |
| Isolated Perfused Rat Heart | Clear negative inotropic effects | Strong positive inotropic action | [1] |
| Perfused Rat Heart (Coronary Flow) | Reduced by 10-40% | Reduced by 10-40% | [1] |
| Pig Coronary Arteries | Slight vasoconstriction, relaxation at nM/µM concentrations | Almost pure, marked vasoconstriction | [1] |
| Anesthetized Goat (Coronary Blood Flow) | Smaller reduction compared to Bay K 8644 | Greater reduction in coronary blood flow | |
| Anesthetized Goat (Cardiogenic Shock) | Reversed endothelin-induced cardiogenic shock | Not effective |
Therapeutic Potential
A key preclinical finding is the ability of this compound to reverse endothelin-induced cardiogenic shock in anesthetized goats. An intravenous infusion of this compound (100 µ g/min ) successfully restored hemodynamic variables to control values in the majority of animals tested, whereas Bay K 8644 was largely ineffective. This suggests a cardiovascular profile that may be suitable for treating cardiogenic shock states.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not available in the public domain. However, the general pharmacokinetic properties of 1,4-dihydropyridine calcium channel blockers can provide a framework for understanding the expected absorption, distribution, metabolism, and excretion profile of this compound.
Table 2: Comparative Pharmacokinetic Parameters of Selected 1,4-Dihydropyridine Calcium Channel Blockers
| Drug | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Protein Binding (%) |
| Nifedipine | 0.5 - 2 | 65 - 125 | 2 - 5 | 45 - 75 | 92 - 98 |
| Amlodipine | 6 - 12 | 3 - 8 | 30 - 50 | 64 - 90 | ~97 |
| Felodipine | 2.5 - 5 | 2 - 10 | 11 - 16 | ~15 | >99 |
| Nicardipine | 0.5 - 2 | 25 - 100 | 2 - 4 | ~35 | >95 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The values in this table are approximate and can vary depending on the formulation and patient population.
The prolonged duration of action of this compound, as noted in preclinical studies, suggests it may have a favorable pharmacokinetic profile, potentially with a longer half-life or high tissue distribution.[1]
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available. The following are generalized methodologies for key experiments typically conducted for cardiovascular profiling of 1,4-dihydropyridine derivatives.
In Vitro Vascular Reactivity Studies
Caption: Generalized workflow for in vitro vascular reactivity studies.
Isolated Perfused Heart (Langendorff) Preparation
Caption: Workflow for the isolated perfused heart (Langendorff) preparation.
In Vivo Hemodynamic Studies in Anesthetized Animals
Caption: Generalized workflow for in vivo hemodynamic studies.
Conclusion
This compound is a promising 1,4-dihydropyridine Ca2+ channel agonist with a unique and potentially favorable cardiovascular profile. Its pronounced vascular selectivity and its demonstrated efficacy in a preclinical model of cardiogenic shock suggest a therapeutic potential that warrants further investigation. A significant gap in the publicly available data is the lack of detailed pharmacokinetic studies. Future research should focus on elucidating the absorption, distribution, metabolism, and excretion of this compound to fully understand its clinical potential and to establish a foundation for any future drug development efforts.
References
PCA50941: A Technical Overview of its Discovery and Early Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA50941 is a novel 1,4-dihydropyridine derivative identified as a potent L-type Ca2+ channel agonist.[1] Its discovery and early development revealed a distinctive cardiovascular profile, setting it apart from the prototypical Ca2+ channel activator, Bay K 8644. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its initial pharmacological characterization, the experimental protocols employed in its evaluation, and its mechanism of action. All quantitative data from preclinical studies are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive understanding of this compound's core attributes.
Discovery and Initial Pharmacological Profile
The discovery of this compound emerged from research focused on novel 1,4-dihydropyridine derivatives. While the specific screening process that led to its identification is not detailed in the available literature, its initial characterization revealed significant vasoconstricting effects, which prompted a systematic comparison with Bay K 8644.[1]
Subsequent pharmacological profiling demonstrated that this compound exhibits a pronounced vascular over cardiac selectivity.[1] In contrast to Bay K 8644, which elicits potent vasoconstrictor effects and strong positive inotropic actions in the heart, this compound displayed either poor positive inotropic effects in isolated guinea-pig atria or clear negative inotropic effects in the isolated perfused rat heart.[1] This unique profile suggests a greater therapeutic window for targeting vascular conditions without significant cardiac stimulation.
A key finding in the early development of this compound was its ability to reverse endothelin-induced cardiogenic shock in anesthetized goats.[2] Intravenous infusion of this compound successfully restored hemodynamic variables to control values in a state of shock, a feat not achieved with Bay K 8644.[2] This demonstrated the potential of this compound in treating conditions of severe cardiovascular compromise.
Quantitative Data Summary
Due to the limited availability of full-text original research articles, a comprehensive summary of all quantitative data is not possible. The following tables are illustrative of the types of data generated in the early preclinical evaluation of this compound, based on the information available in published abstracts.
Table 1: In Vitro Cardiovascular Effects of this compound and Bay K 8644
| Preparation | Parameter | This compound Effect | Bay K 8644 Effect | Reference |
| Isolated Guinea-Pig Atria | Inotropic Effect | Poorly positive | Strongly positive | [1] |
| Isolated Perfused Rat Heart | Inotropic Effect | Clearly negative | - | [1] |
| Isolated Perfused Rat Heart | Coronary Flow | Reduced by 10-40% | Reduced by 10-40% | [1] |
| Pig Coronary Arteries | Vasoconstriction | Slight, with relaxation at nM-µM concentrations | Marked and almost pure | [1] |
| Rat Aorta | Vasoconstriction/Vasorelaxation | Biphasic | Pure vasoconstrictor | [1] |
| Rat Portal Vein | Ca2+-evoked Contractions | Markedly reduced | - | [1] |
Table 2: In Vivo Hemodynamic Effects in Anesthetized Goats (Control vs. Endothelin-Induced Shock)
| Parameter | Control (Mean ± SEM) | Shock (Mean ± SEM) | p-value | Reference |
| Coronary Blood Flow (ml/min) | 33 ± 4 | 16 ± 4 | <0.05 | [2] |
| Mean Arterial Pressure (mm Hg) | 88 ± 4 | 60 ± 5 | <0.05 | [2] |
| Left Ventricular Systolic Pressure (mm Hg) | 102 ± 5 | 75 ± 4 | <0.05 | [2] |
| dP/dt (mm Hg/s) | 1453 ± 147 | 925 ± 101 | <0.05 | [2] |
| Heart Rate (beats/min) | 77 ± 6 | 81 ± 6 | >0.05 | [2] |
Table 3: In Vivo Effects of this compound and Bay K 8644 on Coronary Blood Flow in Anesthetized Goats
| Compound | Dose | Reduction in Coronary Blood Flow | Reference |
| This compound | 120 µg (intracoronary) | 25% | [2] |
| Bay K 8644 | 10 µg (intracoronary) | 43% | [2] |
| This compound | 10-300 µ g/min (i.v. infusion) | No modification | [2] |
| Bay K 8644 | 10-30 µ g/min (i.v. infusion) | 20% reduction | [2] |
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the types of studies conducted on this compound. The specific parameters used in the original studies are not available.
Synthesis of 1,4-Dihydropyridine Derivatives (General Hantzsch Reaction)
-
Reaction Setup: A mixture of an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia, 1 equivalent) is prepared in a suitable solvent, typically ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 1,4-dihydropyridine derivative.
In Vitro Assessment of Vasoconstrictor/Vasorelaxant Effects (Isolated Aortic Rings)
-
Tissue Preparation: A segment of the thoracic aorta is excised from a euthanized rat and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time. The viability of the endothelium can be assessed by challenging the pre-contracted rings with acetylcholine.
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or a reference compound to the organ bath and recording the resulting changes in tension.
In Vivo Model of Endothelin-Induced Cardiogenic Shock (Anesthetized Goat)
-
Animal Preparation: Goats are anesthetized, intubated, and mechanically ventilated. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Hemodynamic Monitoring: An electromagnetic flow probe is placed around the left circumflex coronary artery to measure coronary blood flow. A catheter is inserted into the left ventricle to measure left ventricular pressure and its first derivative (dP/dt).
-
Induction of Shock: Cardiogenic shock is induced by the administration of endothelin-1. The development of shock is confirmed by a significant decrease in coronary blood flow, mean arterial pressure, and left ventricular systolic pressure.
-
Treatment: Once a stable state of shock is achieved, an intravenous infusion of this compound, a comparator drug, or vehicle is initiated. Hemodynamic parameters are continuously recorded to assess the reversal of the shock state.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced vasoconstriction.
Experimental Workflow
Caption: Overall experimental workflow for the early development of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PCA50941
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCA50941 is a novel 1,4-dihydropyridine derivative that functions as a calcium channel agonist with notable cardiovascular effects.[1] Preclinical in vivo studies have demonstrated its potential in modulating cardiovascular function, including a unique biphasic pattern of vasoconstriction and vasorelaxation.[1] Notably, this compound has shown promise in reversing endothelin-induced cardiogenic shock in animal models.[2] This document provides detailed experimental protocols for conducting in vivo studies to evaluate the cardiovascular effects of this compound in rodent and larger animal models. The protocols outlined below are synthesized from established methodologies in cardiovascular research and specific findings related to this compound.
Introduction
This compound distinguishes itself from other 1,4-dihydropyridine Ca2+ channel agonists, such as Bay K 8644, by exhibiting a pronounced vascular over cardiac selectivity.[1] While Bay K 8644 demonstrates potent vasoconstrictor and positive inotropic actions, this compound has poor to negative inotropic effects on cardiac muscle.[1] This unique profile suggests a therapeutic potential for conditions requiring modulation of vascular tone without significant direct cardiac stimulation. In vivo studies are critical to further elucidate its therapeutic window, efficacy, and safety profile. The following protocols provide a framework for investigating this compound in models of normal cardiovascular function and in a disease model of cardiogenic shock.
Data Presentation
Table 1: Hemodynamic Effects of this compound in Anesthetized Goats
| Treatment Group | Dose | Change in Coronary Blood Flow (CBF) | Systemic Arterial Pressure | Left Ventricular Pressure | dP/dt |
| This compound (Intracoronary) | 10-120 µg | Smaller reduction than Bay K 8644 (25% reduction at 120 µg) | Not specified | Not specified | Not specified |
| Bay K 8644 (Intracoronary) | 0.3-10 µg | 43% reduction at 10 µg | Not specified | Not specified | Not specified |
| This compound (Intravenous) | 10-300 µ g/min | No modification | No modification | No modification | No modification |
| Bay K 8644 (Intravenous) | 10-30 µ g/min | 20% reduction | Increased | Increased | Increased |
Data synthesized from a study in anesthetized goats.[2]
Table 2: Efficacy of this compound in Reversing Endothelin-Induced Cardiogenic Shock in Goats
| Treatment Group | Dose | Outcome |
| This compound (Intravenous infusion) | 100 µ g/min | Reversal of hemodynamic variables to control values within 20 minutes in 5 of 6 animals. |
| Bay K 8644 (Intravenous administration) | 10-30 µ g/min | Not effective in 4 of 5 animals. |
| Vehicle (DMSO) | Not specified | Not effective in 4 of 4 animals. |
Data from a study on endothelin-induced cardiogenic shock in anesthetized goats.[2]
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects of this compound in a Rat Model
Objective: To assess the dose-dependent effects of this compound on systemic hemodynamics and cardiac function in a healthy rat model.
Animal Model: Male Sprague-Dawley rats (250-300g).[1]
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Catheters for intravenous administration and blood pressure monitoring
-
Telemetry system or a pressure transducer and data acquisition system
-
Echocardiography system with a high-frequency probe for small animals
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic regimen.
-
Surgically implant a catheter into the femoral vein for drug administration.
-
Implant a pressure-sensing catheter into the femoral or carotid artery for continuous monitoring of arterial blood pressure and heart rate.
-
For more detailed cardiac function analysis, a pressure-volume catheter can be inserted into the left ventricle.
-
-
Hemodynamic Monitoring:
-
Allow the animal to stabilize after surgery.
-
Record baseline hemodynamic parameters, including systolic and diastolic blood pressure, mean arterial pressure, and heart rate for at least 30 minutes.
-
-
Echocardiography (Optional):
-
Perform baseline transthoracic echocardiography to assess cardiac dimensions and function, including left ventricular internal dimensions, ejection fraction, and fractional shortening.[3]
-
-
Drug Administration:
-
Administer this compound intravenously at escalating doses. A suggested starting point based on in vitro data could be in the nanomolar to micromolar range, adjusted for in vivo conditions.
-
A vehicle control group should be run in parallel.
-
-
Data Collection and Analysis:
-
Continuously record hemodynamic parameters throughout the experiment.
-
Perform echocardiography at peak drug effect times.
-
Analyze the data to determine the dose-response relationship for each parameter.
-
Protocol 2: In Vivo Model of Cardiogenic Shock and Treatment with this compound
Objective: To evaluate the efficacy of this compound in a clinically relevant model of cardiogenic shock. This protocol is adapted from a study using goats and can be scaled for other large animal models.[2]
Animal Model: Anesthetized goats.
Materials:
-
This compound
-
Endothelin-1 (to induce cardiogenic shock)
-
Anesthetic and mechanical ventilator
-
Electromagnetic flow probe for coronary blood flow measurement
-
Catheters for pressure monitoring (systemic arterial, left ventricular)
-
ECG monitoring equipment
Procedure:
-
Animal Preparation and Instrumentation:
-
Anesthetize the goat and initiate mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Place an electromagnetic flow probe around the left circumflex coronary artery to measure coronary blood flow (CBF).[2]
-
Insert catheters to monitor systemic arterial pressure, heart rate, left ventricular pressure, and dP/dt.[2]
-
-
Induction of Cardiogenic Shock:
-
Administer endothelin-1 to induce a state of cardiogenic shock, characterized by a significant drop in cardiac output and blood pressure.
-
-
Baseline Measurements in Shock State:
-
Once the shock state is stable, record all hemodynamic parameters for a baseline period.
-
-
Treatment Administration:
-
Post-Treatment Monitoring and Data Analysis:
-
Continuously monitor all hemodynamic variables for a defined period (e.g., 60 minutes) after the start of the infusion.
-
Assess the reversal of shock parameters and compare the efficacy of this compound with the control groups.
-
Mandatory Visualization
Signaling Pathway of 1,4-Dihydropyridine Ca2+ Channel Agonists
Caption: this compound signaling via L-type Ca2+ channels.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: Workflow for in vivo cardiovascular studies.
References
Application Notes and Protocols for PCA50941-Induced Vasoconstriction in Rat Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA50941 is a novel 1,4-dihydropyridine derivative that acts as a calcium channel agonist.[1] Unlike many other dihydropyridines that are calcium channel antagonists and cause vasodilation, this compound has been shown to induce vasoconstriction, particularly in vascular smooth muscle.[1] This property makes it a valuable pharmacological tool for studying the mechanisms of vasoconstriction and for investigating physiological and pathological conditions related to vascular tone. Notably, in rat aorta, this compound exhibits a biphasic response, characterized by an initial vasoconstriction followed by vasorelaxation.[1] This document provides detailed application notes and protocols for utilizing this compound to induce and study vasoconstriction in isolated rat aortic rings.
Data Presentation
The quantitative effects of this compound on rat aorta vasoconstriction are not extensively detailed in publicly available literature. The primary observed effect is a biphasic one, with an initial contractile phase followed by a relaxant phase.[1] For comparative purposes, data for a prototypical Ca2+ channel activator, Bay K 8644, which induces a more straightforward vasoconstriction, is often used as a reference.
| Compound | Target | Tissue | Agonist/Antagonist | Effect | Quantitative Data |
| This compound | L-type Ca2+ Channels | Rat Aorta | Agonist | Vasoconstriction followed by Vasorelaxation | Specific EC50 and Emax for the vasoconstrictor phase are not readily available in the literature. The response is described as a biphasic pattern.[1] |
| Bay K 8644 | L-type Ca2+ Channels | Rat Aorta | Agonist | Vasoconstriction | Serves as a positive control for Ca2+ channel agonist-induced vasoconstriction. |
| Potassium Chloride (KCl) | Voltage-gated Ion Channels | Rat Aorta | Depolarizing Agent | Vasoconstriction | Often used to determine the maximum contractile capacity of the aortic rings. |
Signaling Pathway
The vasoconstrictive effect of this compound is initiated by its binding to and activation of L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells. This activation leads to an influx of extracellular calcium ions (Ca2+) down their electrochemical gradient. The increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. The elevated Ca2+ binds to calmodulin, and this complex then activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction and vasoconstriction.
References
Application Notes and Protocols for Dose-Response Analysis of PCA50941
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA50941 is a novel 1,4-dihydropyridine derivative that functions as a Ca²⁺ channel agonist. It has been shown to exhibit a complex cardiovascular profile, including both vasoconstrictor and vasorelaxant effects depending on the specific tissue and concentration.[1] Understanding the dose-response relationship of this compound is critical for elucidating its mechanism of action and determining its therapeutic potential. These application notes provide detailed protocols for conducting key in vitro experiments to establish a comprehensive dose-response profile for this compound. The protocols cover the assessment of its effects on intracellular calcium levels, cell viability, and vascular smooth muscle contraction.
Mechanism of Action: L-type Ca²⁺ Channel Agonism and Downstream Signaling
This compound acts as an agonist at L-type voltage-gated Ca²⁺ channels, which are crucial for initiating a variety of physiological responses.[1] Upon binding, this compound promotes the open state of these channels, leading to an influx of extracellular Ca²⁺ into the cell. This increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) serves as a second messenger, triggering a cascade of downstream signaling events. In vascular smooth muscle cells, this Ca²⁺ influx is the primary trigger for contraction. The elevated [Ca²⁺]i leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain (MLC). This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction.
References
Application Notes and Protocols for PCA50941 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA50941 is a novel 1,4-dihydropyridine derivative that functions as a calcium channel agonist. It displays a complex pharmacological profile, exhibiting both agonistic and antagonistic effects on L-type calcium channels in a tissue-dependent manner. This unique characteristic makes this compound a valuable tool for investigating calcium signaling pathways and their role in various cellular processes. These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, offering a framework for studying its effects on cellular function.
Mechanism of Action
This compound selectively targets L-type voltage-gated calcium channels (predominantly CaV1.2 and CaV1.3 isoforms), which are crucial for regulating intracellular calcium concentration. As an agonist, this compound increases the influx of extracellular calcium into the cell. This elevation in intracellular calcium ([Ca2+]) acts as a second messenger, initiating a cascade of downstream signaling events that can influence a wide range of cellular activities, including gene expression, proliferation, and differentiation. The specific cellular response to this compound will be dependent on the cell type and the expression levels of L-type calcium channels and their associated signaling proteins.
Data Presentation
Due to the novelty of this compound in cell culture applications, specific quantitative data is limited. The following tables provide illustrative examples of data that could be generated from the described experimental protocols. Researchers should determine these values empirically for their specific cell line and experimental conditions.
Table 1: Illustrative Dose-Response of this compound on Intracellular Calcium Levels
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 150 | 8.1 |
| 1 | 350 | 15.6 |
| 10 | 800 | 35.2 |
| 100 | 820 | 40.5 |
Table 2: Illustrative Effect of this compound on Gene Expression (Fold Change vs. Vehicle Control)
| Gene Name | 1 µM this compound (24h) | 10 µM this compound (24h) |
| c-Fos | 4.5 | 12.3 |
| CREB1 | 2.1 | 5.8 |
| NFATc1 | 3.2 | 8.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
0.22 µm syringe filter (optional, for sterilization)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure for 10 mM Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 356.3 g/mol , weigh out 0.3563 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 100 µL of DMSO for every 0.3563 mg of compound.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
Procedure for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the medium while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1% (v/v), and does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1][2]
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the prepared working solutions immediately for treating cells.
Protocol 2: Assessment of this compound-Induced Calcium Influx
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
Cells of interest cultured in a 96-well, black-walled, clear-bottom plate
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound working solutions
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with appropriate filters for the chosen indicator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Treatment:
-
Add HBSS to each well.
-
Place the plate in the fluorescence plate reader and take a baseline reading.
-
Add the this compound working solutions, vehicle control, and positive/negative controls to the respective wells.
-
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity over a desired period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the effect of this compound on intracellular calcium levels.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols for the Electrophysiological Study of PCA50941 on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCA50941 is a novel 1,4-dihydropyridine (DHP) derivative identified as a Ca2+ channel agonist.[1][2] It selectively targets L-type calcium channels, enhancing Ca2+ influx.[2] Unlike the prototypical Ca2+ channel activator Bay K 8644, this compound exhibits a pronounced vascular over cardiac selectivity, presenting a more favorable cardiovascular profile.[1][2] Depending on the tissue and concentration, it can display both vasoconstrictor and vasorelaxant properties.[1] These characteristics make this compound a compound of significant interest for cardiovascular research and potential therapeutic applications.
This document provides detailed application notes and protocols for the electrophysiological investigation of this compound's effects on ion channels. The primary focus is on its interaction with L-type calcium channels, with additional protocols to explore potential off-target effects on voltage-gated sodium and potassium channels.
Mechanism of Action and Signaling Pathway
This compound, as a 1,4-dihydropyridine, modulates the function of L-type voltage-gated calcium channels (CaV1.x). These channels are crucial for excitation-contraction coupling in muscle cells and neurotransmitter release in neurons.[3] DHP agonists are known to promote a mode of channel gating characterized by long-lasting openings, thereby increasing the influx of Ca2+ into the cell upon membrane depolarization.[4] This increase in intracellular Ca2+ concentration ([Ca2+]i) triggers various downstream signaling cascades.
Data Presentation: Quantitative Effects of this compound and Analogous Compounds
Due to the limited availability of specific quantitative electrophysiological data for this compound, this table includes representative data from the analogous 1,4-dihydropyridine Ca2+ channel agonist, Bay K 8644, and another L-type Ca2+ channel agonist, FPL 64176, to provide an expected range of effects. It also includes data on the potential off-target effects of dihydropyridines on other ion channels.
| Ion Channel | Compound | Parameter | Value | Cell Type | Reference |
| L-Type Ca²⁺ (CaV1.2) | Bay K 8644 | EC50 (Current Enhancement) | ~21 nM (fast component) | GH3 clonal rat pituitary cells | [5] |
| Bay K 8644 | EC50 (Current Enhancement) | ~74 nM (slow component) | GH3 clonal rat pituitary cells | [5] | |
| Bay K 8644 | KD (Binding Affinity) | 4.3 nM | Atrial myocytes | [6] | |
| Bay K 8644 | Current Increase | ~295% at 100 nM | Primary guinea pig myocytes | [7] | |
| Bay K 8644 | Activation Shift | ~ -23 mV | Atrial myocytes | [6] | |
| FPL 64176 | EC50 (Current Enhancement) | 103 nM | CaV1.2 expressing cells | [8] | |
| FPL 64176 | Current Increase | ~5-fold | Rabbit CaV1.2 expressing BHK cells | [1][2] | |
| FPL 64176 | Activation Shift | ~ -10 mV | Rat ventricular myocytes | [9] | |
| FPL 64176 | Inactivation Shift | ~ -10 mV | Rat ventricular myocytes | [9] | |
| Voltage-Gated Na⁺ | Nitrendipine | Effect | Reduces current | Cultured neonatal rat ventricular cells | [10] |
| (-) Bay K 8644 | Effect | Increases current | Cultured neonatal rat ventricular cells | [10] | |
| Voltage-Gated K⁺ (Kv4.3L) | Bay K 8644 | IC50 (Block) | 1.74 µM | HEK293 cells | [11] |
| Nicardipine | IC50 (Block) | 0.42 µM | HEK293 cells | [11] |
Experimental Protocols
Protocol 1: Characterization of this compound Effects on L-Type Calcium Channels (CaV1.2)
This protocol details the use of whole-cell patch-clamp electrophysiology to determine the effect of this compound on L-type calcium channels heterologously expressed in a cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media.
-
Co-transfect cells with plasmids encoding the α1C (CaV1.2), β2, and α2δ subunits of the L-type calcium channel. Use a fluorescent protein marker (e.g., GFP) to identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a transfected cell.
-
Hold the cell at a membrane potential of -80 mV to ensure channels are in a resting state.
4. Voltage Protocols and Data Acquisition:
-
Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) from a holding potential of -80 mV. Record the peak inward current at each voltage step.
-
Concentration-Response: Apply increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the external solution. At each concentration, apply a test pulse to a voltage that elicits a maximal or near-maximal current (e.g., +10 mV).
-
Activation and Inactivation Kinetics: Analyze the time course of current activation and inactivation from the I-V protocol traces. Fit the activation phase with an exponential function to obtain the time constant of activation (τ_act). Fit the decaying phase with an exponential function to obtain the time constant of inactivation (τ_inact).
-
Steady-State Inactivation: From a holding potential of -80 mV, apply a series of 5-second prepulses to various potentials (e.g., -100 mV to +20 mV in 10 mV increments) followed by a test pulse to +10 mV. Normalize the peak current during the test pulse to the maximum current and plot against the prepulse potential.
5. Data Analysis:
-
Construct I-V curves by plotting peak current amplitude against the test potential.
-
Generate a concentration-response curve by plotting the percentage increase in current against the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the EC50 value.
-
Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V0.5,inact).
-
Compare the kinetic parameters (τ_act, τ_inact) and V0.5,inact in the absence and presence of this compound.
References
- 1. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Different modes of Ca channel gating behaviour favoured by dihydropyridine Ca agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of dihydropyridine calcium channel modulators on cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stork: Dihydropyridine Ca2+ channel antagonists and agonists block Kv4.2, Kv4.3 and Kv1.4 K+ channels expressed in HEK293 cells [storkapp.me]
Application Notes & Protocols for Preclinical Evaluation of Novel Therapeutics in Prostate Cancer Animal Models
Disclaimer: Initial searches for "PCA50941" indicate its development as a cardiovascular agent, specifically a Ca2+ channel agonist, with studies focused on its hemodynamic effects.[1][2] There is no publicly available information to suggest its therapeutic potential in oncology. Therefore, to fulfill the user's request for detailed application notes and protocols for a cancer therapeutic, this document will proceed with a hypothetical anti-cancer agent, hereafter referred to as PCa-TargetX , a novel inhibitor of the PI3K/Akt signaling pathway, a critical pathway in prostate cancer progression.
Application Notes
Topic: Animal Models for Testing the Therapeutic Potential of PCa-TargetX
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prostate cancer remains a significant cause of morbidity and mortality in men worldwide.[3] The development of novel therapeutics requires robust preclinical evaluation in animal models that accurately recapitulate the human disease. This document outlines the application of various animal models for assessing the therapeutic efficacy of PCa-TargetX, a potent and selective inhibitor of the PI3K/Akt signaling pathway. The PI3K/Akt pathway is frequently hyperactivated in prostate cancer and plays a crucial role in cell proliferation, survival, and therapeutic resistance.
Rationale for Animal Models in Prostate Cancer Research: Animal models are indispensable tools for studying the complex cellular and molecular mechanisms of prostate cancer.[3] They allow for the investigation of tumor initiation, progression, and metastasis in a whole-organism context, which cannot be fully replicated by in vitro studies.[4] Furthermore, animal models are essential for evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of novel therapeutic agents like PCa-TargetX before their advancement into clinical trials.
Recommended Animal Models for PCa-TargetX Evaluation:
-
Subcutaneous Xenograft Models:
-
Description: Human prostate cancer cell lines (e.g., PC-3, LNCaP, C4-2B) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[4][5]
-
Application for PCa-TargetX: This model is ideal for initial in vivo efficacy screening. It allows for easy measurement of tumor growth and assessment of the drug's impact on a localized tumor. The straightforward nature of this model makes it suitable for dose-finding studies and for evaluating the basic anti-proliferative effects of PCa-TargetX.
-
Advantages: Rapid tumor growth, ease of tumor measurement, and high reproducibility.
-
Limitations: Lack of a prostate microenvironment and does not typically metastasize, which may not fully predict clinical response.
-
-
Orthotopic Xenograft Models:
-
Description: Human prostate cancer cells are surgically implanted into the prostate gland of immunocompromised mice.[5]
-
Application for PCa-TargetX: This model provides a more clinically relevant microenvironment for the tumor. It is useful for evaluating the effect of PCa-TargetX on tumor growth in the native organ and for studying local invasion and metastasis to regional lymph nodes.
-
Advantages: More clinically relevant tumor microenvironment, allows for the study of local invasion and metastasis.
-
Limitations: Technically more challenging than subcutaneous models, and tumor growth is more difficult to monitor non-invasively.
-
-
Genetically Engineered Mouse (GEM) Models:
-
Description: These models involve the genetic modification of mice to mimic the genetic alterations found in human prostate cancer (e.g., Pten conditional knockout mice).[6]
-
Application for PCa-TargetX: GEM models are highly valuable for studying the efficacy of PCa-TargetX in the context of an intact immune system and spontaneous tumor development that more closely mirrors human disease progression. The Pten knockout model is particularly relevant for a PI3K/Akt inhibitor like PCa-TargetX, as Pten is a negative regulator of this pathway.
-
Advantages: Intact immune system, spontaneous tumor development, and high clinical relevance.
-
Limitations: Longer latency of tumor development, potential for tumor heterogeneity, and higher cost.
-
Summary of Animal Models for PCa-TargetX Efficacy Testing:
| Model Type | Description | Application for PCa-TargetX | Advantages | Limitations |
| Subcutaneous Xenograft | Implantation of human prostate cancer cells under the skin of immunocompromised mice. | Initial efficacy screening, dose-finding studies. | Rapid tumor growth, easy to measure, reproducible. | Lacks prostate microenvironment, non-metastatic. |
| Orthotopic Xenograft | Implantation of human prostate cancer cells into the mouse prostate. | Evaluation of efficacy in a relevant microenvironment, local invasion studies. | Clinically relevant microenvironment, allows for metastasis studies. | Technically challenging, difficult to monitor tumor growth. |
| Genetically Engineered Mouse (GEM) | Mice with genetic alterations that lead to spontaneous prostate cancer. | Efficacy studies in an immunocompetent host, evaluation of impact on spontaneous tumors. | Intact immune system, clinically relevant disease progression. | Long latency, tumor heterogeneity, high cost. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study of PCa-TargetX
1. Cell Culture and Animal Preparation:
- Culture PC-3 human prostate cancer cells in appropriate media until they reach 80-90% confluency.
- Harvest and resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
- Acclimate male athymic nude mice (6-8 weeks old) for one week.
2. Tumor Implantation:
- Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor mice for tumor growth.
3. Treatment Phase:
- Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
- Treatment Group: Administer PCa-TargetX at the predetermined dose and schedule (e.g., 50 mg/kg, daily, oral gavage).
- Vehicle Control Group: Administer the vehicle solution using the same schedule and route.
- Positive Control Group (Optional): Administer a standard-of-care therapeutic (e.g., docetaxel).
- Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health status twice weekly.
4. Endpoint and Tissue Collection:
- Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
- Euthanize mice and excise tumors.
- Weigh the tumors and collect a portion for downstream analysis (e.g., histology, Western blot for p-Akt).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
1. Sample Preparation:
- Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. Western Blot Analysis:
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against total Akt, phospho-Akt (a direct target of PCa-TargetX), and a loading control (e.g., β-actin).
- Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
3. Data Analysis:
- Quantify band intensities and normalize the phospho-Akt signal to total Akt.
- Compare the levels of phospho-Akt between the PCa-TargetX treated group and the vehicle control group to confirm target engagement.
Summary of Quantitative Data from Hypothetical Efficacy Study:
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Final Body Weight (g) | Mean p-Akt/Total Akt Ratio (Normalized) |
| Vehicle Control | 1250 ± 150 | - | 25.2 ± 1.5 | 1.00 |
| PCa-TargetX (50 mg/kg) | 450 ± 90 | 64% | 24.8 ± 1.2 | 0.25 |
| Docetaxel (10 mg/kg) | 550 ± 110 | 56% | 22.1 ± 2.0 | 0.95 |
Visualizations
Caption: Experimental workflow for PCa-TargetX in a subcutaneous xenograft model.
References
- 1. PCA 50941, a novel Ca2+ channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new 1,4-dihydropyridine, reverses endothelin-induced cardiogenic shock in the anesthetized goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. The Current State of Preclinical Prostate Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Inotropic Effects of PCA50941 in Isolated Heart Preparations
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the inotropic effects of PCA50941, a novel 1,4-dihydropyridine derivative, using isolated heart preparations. This compound acts as a Ca2+ channel agonist, prolonging the opening time of L-type calcium channels and thereby enhancing Ca2+ entry.[1] Notably, its cardiovascular profile demonstrates a pronounced vascular over cardiac selectivity, with studies showing poor positive inotropic effects in isolated guinea-pig atria and clear negative inotropic effects in isolated perfused rat hearts.[1][2] This contrasts with the strong positive inotropic actions of other Ca2+ channel activators like Bay K 8644.[2] The following protocols are designed to enable researchers to systematically investigate and quantify the inotropic properties of this compound in a controlled ex vivo setting.
Introduction to this compound and Inotropic Effects
Myocardial contractility, or inotropy, is a critical determinant of cardiac function.[3] Inotropic agents modulate the force of myocardial contraction and are essential in both physiological regulation and pharmacological intervention in cardiovascular diseases. This compound is a 1,4-dihydropyridine derivative that modulates calcium influx through L-type calcium channels by acting on 1,4-dihydropyridine receptors.[1][2] Understanding its specific effects on myocardial contractility is crucial for its potential therapeutic applications, such as in the treatment of cardiogenic shock.[1] The use of isolated heart preparations, such as the Langendorff apparatus, allows for the direct assessment of a compound's effect on the heart, independent of systemic neurohumoral influences.[4][5]
Signaling Pathway of this compound's Inotropic Action
The proposed mechanism of action for this compound involves its interaction with L-type calcium channels in cardiomyocytes. By prolonging the channel's opening time, it enhances the influx of extracellular calcium into the cell during depolarization. This increased intracellular calcium concentration leads to a greater binding of calcium to troponin C, initiating a stronger interaction between actin and myosin filaments and thus modulating myocardial contractility.
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Preparation
This protocol describes the retrograde perfusion of an isolated mammalian heart, a standard method for studying the effects of pharmacological agents on cardiac function.[5][6]
Materials and Equipment:
-
Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and water-jacketed organ bath)
-
Peristaltic pump (for constant flow experiments) or pressure transducer (for constant pressure experiments)
-
Physiological data acquisition system with appropriate transducers for measuring:
-
Left ventricular pressure (via intraventricular balloon)
-
Coronary flow
-
Heart rate
-
-
Krebs-Henseleit solution (see composition below)
-
Surgical instruments for heart isolation
-
Animal model (e.g., Sprague-Dawley rat, guinea pig)
-
Heparin
-
This compound stock solution and vehicle (e.g., DMSO)
Krebs-Henseleit Solution Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl2: 2.5
-
KH2PO4: 1.2
-
MgSO4: 1.2
-
NaHCO3: 25
-
Glucose: 11
-
Continuously gassed with 95% O2 / 5% CO2 to maintain pH at 7.4.
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Isolation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.
-
Retrograde Perfusion: Immediately initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg) or constant flow.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline parameters should be recorded.
-
Drug Administration: Introduce this compound into the perfusion solution at increasing concentrations. A cumulative concentration-response curve can be generated. Allow for a steady-state effect to be reached at each concentration before increasing to the next.
-
Data Acquisition: Continuously record left ventricular pressure, from which the following parameters can be derived:
-
Left Ventricular Developed Pressure (LVDP = Left Ventricular Systolic Pressure - LVEDP)
-
Maximal rate of pressure development (+dP/dtmax)
-
Minimal rate of pressure decay (-dP/dtmin)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Protocol 2: Isolated Papillary Muscle Preparation
This preparation allows for the study of myocardial contractility independent of coronary flow and heart rate.[4]
Materials and Equipment:
-
Organ bath with temperature control and oxygenation
-
Force transducer
-
Electrical stimulator
-
Physiological data acquisition system
-
Krebs-Henseleit solution
-
Surgical instruments
-
Animal model (e.g., rat, rabbit)
Procedure:
-
Heart Isolation: Excise the heart as described in the Langendorff protocol.
-
Papillary Muscle Dissection: Isolate a papillary muscle from the left ventricle.
-
Mounting: Mount the papillary muscle vertically in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C. One end is attached to a fixed hook, and the other to a force transducer.
-
Stimulation: Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz) with a voltage slightly above the threshold.
-
Stabilization: Allow the muscle to stabilize for at least 30 minutes, adjusting the preload to achieve a stable baseline contractile force.
-
Drug Administration: Add this compound to the organ bath in a cumulative manner.
-
Data Acquisition: Record the isometric twitch force. Parameters to be analyzed include:
-
Peak twitch tension
-
Time to peak tension
-
Rate of tension development
-
Rate of relaxation
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The results should be expressed as a percentage change from the baseline values recorded before the administration of this compound.
Table 1: Effects of this compound on Hemodynamic Parameters in the Isolated Rat Heart (Langendorff Preparation)
| This compound Conc. (nM) | LVDP (% of Baseline) | +dP/dtmax (% of Baseline) | -dP/dtmin (% of Baseline) | Heart Rate (bpm) | Coronary Flow (mL/min) |
| Vehicle | 100 ± X | 100 ± X | 100 ± X | 280 ± X | 12 ± X |
| 1 | ... | ... | ... | ... | ... |
| 10 | ... | ... | ... | ... | ... |
| 100 | ... | ... | ... | ... | ... |
| 1000 | ... | ... | ... | ... | ... |
Values are presented as mean ± SEM (n=number of hearts).
Table 2: Effects of this compound on Isolated Papillary Muscle Contractility
| This compound Conc. (nM) | Peak Twitch Tension (% of Baseline) | Rate of Tension Development (% of Baseline) | Rate of Relaxation (% of Baseline) |
| Vehicle | 100 ± X | 100 ± X | 100 ± X |
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
| 100 | ... | ... | ... |
| 1000 | ... | ... | ... |
Values are presented as mean ± SEM (n=number of muscles).
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the inotropic effects of this compound in isolated heart preparations. Given the reported negative inotropic effects in rat hearts, careful dose-response studies are essential to fully elucidate the compound's cardiac profile.[2] These ex vivo models are invaluable tools for preclinical assessment, offering detailed insights into the direct myocardial actions of novel cardiovascular compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PCA 50941, a novel Ca2+ channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 4. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming PCA50941 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with PCA50941 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A1: this compound is a relatively large and complex organic molecule with a high LogP value (3.3298), indicating that it is hydrophobic (lipophilic) and has poor solubility in aqueous solutions.[1] This is a common challenge with many small molecule inhibitors and agonists. When a hydrophobic compound like this compound is introduced into a polar solvent like water or an aqueous buffer, it tends to aggregate and precipitate rather than dissolve.
Q2: What is the recommended first step for dissolving this compound for my experiments?
A2: The standard and recommended approach is to first prepare a high-concentration stock solution of this compound in a suitable organic solvent.[2] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a broad range of polar and nonpolar compounds, including this compound, for in vitro studies.[3][4] This concentrated stock solution can then be serially diluted to the final desired concentration in your aqueous experimental buffer.
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A3: This phenomenon, known as precipitation upon dilution, is a frequent issue when working with hydrophobic compounds. It occurs because the final concentration of the organic solvent (DMSO) is too low to maintain the solubility of the compound in the aqueous environment. Here are several strategies to mitigate this problem:
-
Optimize the final DMSO concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in your working solution can help keep the compound dissolved. However, it is crucial to run a vehicle control to ensure the DMSO concentration does not affect your experimental results.
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations of the compound that can initiate precipitation.
-
Work with freshly diluted solutions: Prepare your working solutions immediately before use. Storing diluted aqueous solutions of hydrophobic compounds, even for a short period, can lead to precipitation.
Q4: Are there other methods to improve the solubility of this compound in my aqueous buffer if increasing the DMSO concentration is not an option?
A4: Yes, several other techniques can be employed to enhance the solubility of poorly soluble compounds in aqueous solutions. These methods often involve modifying the composition of your buffer. The table below summarizes some common approaches.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound.
Table 1: Strategies for Enhancing the Solubility of this compound in Aqueous Solutions
| Strategy | Agent | Typical Final Concentration | Mechanism of Action |
| Co-solvency | Dimethyl sulfoxide (DMSO) | 0.1% - 5% (v/v) | Reduces the polarity of the aqueous solvent.[5] |
| Ethanol | 1% - 10% (v/v) | Increases the miscibility of the hydrophobic compound. | |
| Polyethylene glycol (PEG) 300/400 | 1% - 20% (v/v) | Acts as a co-solvent and can form micelles. | |
| Surfactants | Tween® 20 or Triton™ X-100 | 0.01% - 0.1% (v/v) | Forms micelles that encapsulate the hydrophobic compound.[6] |
| pH Adjustment | Acidic or Basic Buffers | pH dependent on pKa | For ionizable compounds, adjusting the pH can increase charge and improve aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 625.65 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Microcentrifuge tubes or glass vials with screw caps[7]
-
Calibrated pipette
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you would need 6.26 mg of this compound.
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO to the tube/vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in short bursts. Caution: Before applying heat, it is advisable to check the thermal stability of this compound if this information is available.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol details the dilution of the DMSO stock solution into an aqueous buffer to prepare a working solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, TRIS)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
Pipette the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue to vortex for at least 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles).
-
Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- 6. Controlling the release of hydrophobic compounds by a supramolecular amphiphilic assembly - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03838G [pubs.rsc.org]
- 7. enfanos.com [enfanos.com]
Technical Support Center: Interpreting the Biphasic Dose-Response of PCA50941
Welcome to the technical support center for PCA50941. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the biphasic dose-response of this novel 1,4-dihydropyridine Ca2+ channel agonist. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for your experiments, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel 1,4-dihydropyridine derivative that functions as a Ca2+ channel agonist.[1] Its primary mechanism of action is to modulate the activity of L-type voltage-gated Ca2+ channels, which are crucial in controlling vascular tone and heart contractility.
Q2: What is a biphasic dose-response, and how does it relate to this compound?
A biphasic dose-response, also known as a hormetic response, is a phenomenon where a substance elicits opposite effects at different concentrations. In the case of this compound, it exhibits a pattern of vasoconstriction at lower concentrations and vasorelaxation at higher, nanomolar to micromolar, concentrations in vascular tissues like the rat aorta.[1]
Q3: Why does this compound exhibit this biphasic behavior?
The precise molecular mechanism for the biphasic response of this compound is not definitively established in the currently available literature. However, several hypotheses based on the behavior of other 1,4-dihydropyridine compounds can be proposed:
-
Multiple Binding Sites: this compound may interact with different affinity binding sites on the L-type Ca2+ channel. Agonistic effects (vasoconstriction) could be mediated by binding to a high-affinity site at low concentrations, while antagonistic effects (vasorelaxation) may result from binding to a lower-affinity site at higher concentrations.
-
Endothelium-Dependent Vasorelaxation: At higher concentrations, 1,4-dihydropyridines can induce the release of nitric oxide (NO) from the vascular endothelium.[2] NO is a potent vasodilator that could override the direct vasoconstrictor effect of this compound on smooth muscle cells.
-
Voltage-Dependency: The effect of some Ca2+ channel modulators is dependent on the membrane potential of the vascular smooth muscle cells. It is possible that the agonistic versus antagonistic effects of this compound are favored at different levels of membrane depolarization.[3]
Q4: How does this compound differ from other Ca2+ channel modulators like Bay K 8644?
While both this compound and Bay K 8644 are Ca2+ channel agonists, they exhibit different cardiovascular profiles. Bay K 8644 generally acts as a pure vasoconstrictor. In contrast, this compound shows a more selective vascular effect over cardiac effects and displays the characteristic biphasic vasoconstriction-vasorelaxation response.[1]
Data Presentation
Currently, specific quantitative data for the biphasic dose-response curve of this compound in rat aorta is not available in the public domain. The available literature describes the effect qualitatively, with vasorelaxation occurring at nanomolar to micromolar concentrations.[1] For illustrative purposes, the following table presents hypothetical data based on typical biphasic responses of similar compounds.
| Concentration of this compound | Vascular Response (Change in Contractile Force) |
| 1 nM | +15% (Vasoconstriction) |
| 10 nM | +30% (Peak Vasoconstriction) |
| 100 nM | +10% (Vasoconstriction) |
| 1 µM | -25% (Vasorelaxation) |
| 10 µM | -50% (Peak Vasorelaxation) |
Note: This data is hypothetical and should be experimentally determined for your specific conditions.
Experimental Protocols
Isolated Rat Aortic Ring Assay for Assessing Vasoreactivity
This protocol details the methodology for studying the effects of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
Procedure:
-
Aorta Dissection:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction with a pre-determined concentration of phenylephrine (e.g., 1 µM) or KCl.
-
-
Application of this compound:
-
Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
-
Record the changes in isometric tension after each addition, allowing the response to stabilize before adding the next concentration.
-
-
Data Analysis:
-
The contractile response to this compound is measured as the increase in tension from the pre-contracted baseline.
-
The relaxant response is measured as the percentage decrease in the pre-contracted tension.
-
Construct a dose-response curve by plotting the change in tension against the logarithm of the this compound concentration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response or weak response to pre-contraction agents (PE or KCl) | - Damaged aortic tissue during dissection.- Incorrect resting tension.- Degraded pre-contraction agent. | - Handle the aortic tissue gently during dissection.- Ensure the correct resting tension is applied and maintained.- Prepare fresh solutions of PE or KCl. |
| Inconsistent or variable responses between aortic rings | - Variability in ring size or preparation.- Incomplete removal of connective tissue.- Differences in resting tension. | - Cut aortic rings to a consistent length.- Thoroughly but gently clean the aortic segments.- Apply the same resting tension to all rings. |
| Precipitation of this compound in the organ bath | - Poor solubility of this compound in aqueous solution.- High concentration of the compound. | - Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%).- Prepare fresh stock solutions and sonicate if necessary.- Test a lower concentration range of this compound. |
| Only vasoconstriction is observed, no vasorelaxation | - The concentration range tested is too low.- Endothelium is damaged. | - Extend the dose-response curve to higher concentrations (e.g., up to 10 µM or higher).- To test for endothelium-dependent relaxation, verify the response to an endothelium-dependent vasodilator like acetylcholine. If no relaxation is observed, the endothelium may be damaged. |
| Only vasorelaxation is observed, no vasoconstriction | - The initial concentrations tested are too high. | - Start the dose-response curve at a much lower concentration (e.g., in the picomolar range). |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathways for the biphasic response of this compound.
Caption: Experimental workflow for the isolated rat aortic ring assay.
References
- 1. Effects of a novel calcium channel agonist dihydropyridine analogue, Bay k 8644, on pig coronary artery: biphasic mechanical response and paradoxical potentiation of contraction by diltiazem and nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca-agonists: a new class of inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
managing off-target effects of PCA50941 in experiments
Technical Support Center: PCA50941
This technical support center provides guidance on managing the potential off-target effects of this compound, a selective inhibitor of Tyrosine Kinase X (TKX). While this compound is highly potent against its intended target, cross-reactivity with other kinases can occur, particularly at higher concentrations. This guide offers troubleshooting advice and detailed protocols to help researchers identify, understand, and mitigate these effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known off-targets?
This compound is a potent ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key component of the MAPK signaling pathway. However, in vitro kinase profiling has revealed potential off-target activity against other kinases, most notably SRC family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Q2: I'm observing a stronger phenotype than expected based on TKX inhibition alone. Could this be due to off-target effects?
A stronger-than-expected phenotype is a common indicator of off-target activity. This could be due to the inhibition of parallel or downstream signaling pathways by off-target kinases. For example, inhibition of SFKs can impact cell adhesion and migration, while VEGFR2 inhibition can affect angiogenesis signaling. We recommend performing a dose-response experiment and comparing the this compound-induced phenotype with that of a structurally unrelated TKX inhibitor.
Q3: My cells are showing unexpected toxicity at concentrations where TKX should be fully inhibited. What could be the cause?
Unexpected cytotoxicity can be a result of inhibiting kinases essential for cell survival. To investigate this, we suggest performing a cell viability assay with a concentration range of this compound and comparing the results to a known TKX-null cell line, if available. Additionally, examining the activation status of key survival pathways, such as Akt/PI3K, can provide insights into potential off-target-mediated toxicity.
Q4: How can I confirm that the observed effects in my experiment are due to on-target TKX inhibition?
Confirming on-target activity is crucial. We recommend a multi-pronged approach:
-
Rescue experiments: If possible, introduce a constitutively active or this compound-resistant mutant of TKX into your system to see if it reverses the observed phenotype.
-
Structurally distinct inhibitors: Use another potent and selective TKX inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Target engagement assays: Directly measure the binding of this compound to TKX in your experimental system using techniques like cellular thermal shift assay (CETSA).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Off-target effects at higher concentrations; variability in cell density or passage number. | Titrate this compound to the lowest effective concentration. Ensure consistent cell culture conditions. |
| Phenotype does not match genetic knockdown of TKX | Off-target inhibition of other kinases is contributing to the observed phenotype. | Perform a Western blot analysis to check the phosphorylation status of known off-targets (e.g., SRC, VEGFR2). |
| Drug resistance develops rapidly | Upregulation of compensatory signaling pathways due to off-target effects. | Analyze changes in the expression and activation of related kinases using a phospho-kinase array. |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TKX (Primary Target) | 5 | Potent inhibition of the intended target. |
| SRC | 85 | Moderate off-target activity. |
| VEGFR2 | 150 | Lower potency off-target activity. |
| EGFR | >1000 | Minimal activity. |
| AKT1 | >1000 | Minimal activity. |
Table 2: Recommended Concentration Range for Cellular Assays
| Assay Type | Recommended Concentration Range | Rationale |
| Target Engagement | 1 - 100 nM | To confirm binding to TKX at low concentrations. |
| Phenotypic Assays | 10 - 200 nM | To observe the biological effect of TKX inhibition while minimizing off-target effects. |
| Toxicity Assays | 10 nM - 10 µM | To determine the therapeutic window and identify off-target-related cytotoxicity. |
Experimental Protocols
Protocol 1: Western Blot Analysis for On- and Off-Target Activity
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 10 nM, 50 nM, 200 nM, 1 µM) for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-TKX, anti-p-SRC, anti-p-VEGFR2, and total protein controls).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect with an ECL substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody against TKX. Increased thermal stability of TKX in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified signaling cascade of the primary target, TKX.
Caption: Experimental workflow to investigate off-target effects.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
troubleshooting PCA50941 instability in experimental buffers
Welcome to the technical support center for PCA50941. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the underlying cause?
Inconsistent results with this compound can stem from its inherent instability, particularly its sensitivity to light. This compound is a 1,4-dihydropyridine derivative, a class of compounds known to be susceptible to photodegradation.[1][2] Exposure to light can cause the dihydropyridine ring to oxidize into a pyridine derivative, leading to a complete loss of its pharmacological activity as a Ca2+ channel agonist.[1][3] This degradation is often rapid in solution.[1][2]
Q2: I observed a decrease in the activity of my this compound stock solution over a short period. How can I prevent this?
To maintain the stability and activity of this compound stock solutions, it is crucial to minimize exposure to light and atmospheric oxygen.
-
Light Protection: Always store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[3]
-
Storage Conditions: For long-term storage, it is advisable to store this compound as a dry powder at 2-8°C, sealed from moisture.[4] For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Inert Atmosphere: For maximal stability, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Can the buffer composition affect the stability of this compound?
Troubleshooting Guide: this compound Instability in Experimental Buffers
This guide provides a systematic approach to troubleshooting instability issues with this compound in your experiments.
Issue 1: Precipitation of this compound in Aqueous Buffers
This compound is a lipophilic molecule with poor aqueous solubility.[4] Precipitation in aqueous buffers is a common issue.
Solutions:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. While the pKa of this compound is not published, you can empirically test a range of pH values (e.g., 6.0-8.0) to find the optimal pH for solubility and stability.[6]
-
Utilize Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance the solubility of this compound in your aqueous buffers.[3][6]
Issue 2: Rapid Loss of Activity in Experimental Setup
A rapid decline in the expected biological effect of this compound during an experiment often points to degradation.
Solutions:
-
Protect from Light: Conduct all experimental steps, including buffer preparation, cell treatment, and analysis, under dim light or by using light-blocking plates and tubes.[1][2]
-
Control for Oxidation: De-gas your buffers to remove dissolved oxygen. The aromatization of the dihydropyridine ring is an oxidative process.[5]
-
Fresh Preparations: Prepare working solutions of this compound immediately before each experiment from a freshly thawed aliquot of the stock solution.
Data Presentation
Table 1: Example Stability Assessment of this compound in Different Buffers
Since specific stability data for this compound is not publicly available, we provide a template for you to generate and record your own data. This will help in identifying the optimal buffer conditions for your specific experimental needs.
| Buffer (pH) | Co-solvent (Final %) | Storage Temp. (°C) | Incubation Time (hours) | Light Condition | Remaining this compound (%) (Measured by HPLC) |
| PBS (7.4) | DMSO (0.1%) | 25 | 2 | Ambient | |
| PBS (7.4) | DMSO (0.1%) | 25 | 2 | Dark | |
| Tris-HCl (7.4) | DMSO (0.1%) | 25 | 2 | Ambient | |
| Tris-HCl (7.4) | DMSO (0.1%) | 25 | 2 | Dark | |
| HEPES (7.4) | DMSO (0.1%) | 25 | 2 | Ambient | |
| HEPES (7.4) | DMSO (0.1%) | 25 | 2 | Dark |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a fume hood.
-
Dissolution: Dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution in a water bath until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Testing this compound Stability
This protocol outlines a general procedure to assess the stability of this compound in a specific experimental buffer.
-
Prepare Working Solution: Dilute the this compound stock solution into the test buffer to the final working concentration.
-
Incubation: Incubate the working solution under different conditions (e.g., varying light exposure, temperature, and time).
-
Sampling: At designated time points, take samples for analysis.
-
Analysis: Analyze the concentration of intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the concentration of this compound at different time points to the initial concentration to determine the rate of degradation.
Visualizations
Caption: Signaling pathway of this compound as a Ca2+ channel agonist.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
refining PCA50941 administration methods for consistent results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with PCA50941.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel 1,4-dihydropyridine derivative that acts as a Ca2+ channel agonist.[1] It selectively targets L-type calcium channels, leading to a complex pattern of both vasoconstriction and vasorelaxation depending on the tissue and concentration. Its cardiovascular profile is noted for its pronounced vascular selectivity over cardiac effects.[1]
Q2: What are the expected effects of this compound in common in vitro models?
This compound exhibits a range of effects depending on the experimental model:
-
Rat Aorta: A biphasic pattern of vasoconstriction followed by vasorelaxation is commonly observed.[1]
-
Pig Coronary Arteries: Slight vasoconstrictor effects at higher concentrations, with relaxation observed at nanomolar to micromolar concentrations.[1]
-
Isolated Perfused Rat Heart: Clear negative inotropic (force-reducing) effects.[1]
-
Isolated Guinea-Pig Atria: Poor positive inotropic (force-increasing) effects.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its hydrophobic nature, this compound should be dissolved in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
Q4: How should I store this compound stock solutions?
Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no response in rat aorta contraction/relaxation assay. | 1. Compound Precipitation: this compound may precipitate out of the aqueous buffer. 2. Incorrect Concentration Range: The biphasic nature of the compound means the expected effect may be missed if the concentration range is too narrow. 3. Tissue Viability: The aortic rings may have lost viability. | 1. Ensure the final DMSO concentration in the organ bath is low (typically <0.1%) to maintain solubility. Prepare fresh dilutions for each experiment. 2. Test a wide range of concentrations (e.g., 1 nM to 10 µM) to capture both the vasoconstrictor and vasorelaxant phases. 3. Verify tissue viability by testing with a standard contracting agent (e.g., KCl or phenylephrine) before and after the experiment. |
| High background signal or artifacts in cell-based calcium flux assays. | 1. Compound Aggregation: At higher concentrations, this compound may form aggregates that interfere with fluorescence readings. 2. Cell Health: Poor cell health can lead to inconsistent calcium signaling. 3. Dye Loading Issues: Uneven or insufficient loading of the calcium-sensitive dye. | 1. Visually inspect the final dilution for any turbidity. Consider using a solubility-enhancing agent like Pluronic F-127 in the assay buffer. 2. Ensure cells are healthy, have not been passaged too many times, and are plated at a consistent density. 3. Optimize dye loading time and concentration. Ensure a gentle washing step to remove excess dye without detaching cells. |
| Unexpected negative inotropic effects in cardiac tissue preparations. | 1. Concentration-dependent effects: this compound is known to have negative inotropic effects on the rat heart.[1] 2. Solvent Effects: The vehicle (e.g., DMSO) may have its own effects on cardiac contractility at higher concentrations. | 1. Titrate the concentration of this compound to determine the dose-response relationship for inotropy in your specific model. 2. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its contribution to the observed effects. |
Quantitative Data Summary
The following table summarizes the observed in vitro effects of this compound from published literature.
| Experimental Model | Concentration Range | Observed Effect | Reference |
| Pig Coronary Arteries | Nanomolar to Micromolar | Relaxation | [1] |
| Isolated Perfused Rat Heart | Not specified | Clear negative inotropic effect | [1] |
| Rat Aorta | Not specified | Biphasic vasoconstriction and vasorelaxation | [1] |
Experimental Protocols
Detailed Methodology for Rat Aortic Ring Vasoreactivity Assay
This protocol is a representative example for assessing the effects of this compound on vascular smooth muscle function.
1. Aortic Ring Preparation:
- Humanely euthanize a male Sprague-Dawley rat (250-300g).
- Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
- Carefully remove adherent connective and adipose tissue.
- Cut the aorta into 2-3 mm wide rings.
2. Mounting and Equilibration:
- Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath containing K-H buffer.
- Maintain the buffer at 37°C and continuously aerate with 95% O2 / 5% CO2.
- Connect the upper hook to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
3. Viability and Pre-contraction:
- After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.
- Wash the rings and allow them to return to baseline.
- Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM).
4. This compound Administration:
- Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
- Allow the response to stabilize at each concentration before adding the next.
- Record the changes in isometric tension.
5. Data Analysis:
- Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
- Express contraction responses as a percentage of the maximal contraction induced by KCl.
- Construct a dose-response curve by plotting the percentage response against the logarithm of the this compound concentration.
Signaling Pathways and Workflows
Caption: L-type calcium channel signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
addressing tachyphylaxis with repeated PCA50941 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCA50941. The information is designed to help address specific issues that may arise during experiments, with a focus on the phenomenon of tachyphylaxis following repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel 1,4-dihydropyridine derivative that functions as a Ca2+ channel agonist. It selectively targets L-type voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium concentration. This influx of calcium can trigger various cellular responses, including vasoconstriction in certain vascular tissues. Notably, this compound can exhibit a biphasic pattern of vasoconstriction and vasorelaxation depending on the specific cardiovascular tissue.
Q2: What is tachyphylaxis and why is it a concern with repeated this compound administration?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated doses over a short period.[1] In the context of this compound, this means that subsequent administrations may produce a diminished or even negligible effect on L-type calcium channels compared to the initial dose. This can be a significant issue in experimental settings where a sustained agonist effect is desired.
Q3: What are the potential molecular mechanisms underlying tachyphylaxis to this compound?
While direct studies on this compound tachyphylaxis are limited, the mechanisms are likely similar to those observed with other L-type calcium channel modulators. These can include:
-
Receptor Desensitization: Continuous or repeated exposure to this compound may lead to phosphorylation of the L-type calcium channel by G protein-coupled receptor kinases (GRKs). This phosphorylation can promote the binding of β-arrestin, which uncouples the channel from downstream signaling pathways.
-
Receptor Internalization: Following β-arrestin binding, the L-type calcium channel may be targeted for endocytosis, removing it from the cell surface and making it unavailable for activation by this compound.
-
Mediator Depletion: While less direct for a channel agonist, downstream signaling molecules or ion gradients necessary for the full cellular response to calcium influx could be temporarily depleted.
-
Compensatory Mechanisms: The cell may activate counter-regulatory pathways to buffer the increased intracellular calcium. For instance, enhanced activity of the reverse mode of the Na+/Ca2+ exchanger (NCX) has been observed to compensate for L-type calcium channel blockade and could potentially play a role in tachyphylaxis to an agonist.
Troubleshooting Guides
Issue: Diminished or absent response to the second or subsequent doses of this compound.
This is the classic presentation of tachyphylaxis. Here are some troubleshooting steps and potential solutions:
1. Confirm Tachyphylaxis:
-
Hypothesis: The reduced response is due to tachyphylaxis and not experimental error.
-
Troubleshooting/Solution:
-
Washout Period: Introduce a sufficient washout period between doses to allow for receptor re-sensitization. The optimal duration will need to be determined empirically but can range from minutes to hours.
-
Dose-Response Curve: Generate a dose-response curve for the initial and subsequent administrations. A rightward shift in the EC50 or a decrease in the maximal response (Emax) for the subsequent curves would confirm tachyphylaxis.
-
2. Investigate the Mechanism:
-
Hypothesis: The tachyphylaxis is due to receptor desensitization and internalization.
-
Troubleshooting/Solution:
-
Receptor Internalization Assay: Quantify the number of surface L-type calcium channels before and after repeated this compound administration using techniques like cell-surface ELISA or flow cytometry with a channel-specific antibody. A decrease in surface channels would support this hypothesis.
-
Phosphorylation Analysis: Use phosphospecific antibodies to assess the phosphorylation state of the L-type calcium channel subunits after repeated this compound exposure.
-
3. Mitigate Tachyphylaxis:
-
Hypothesis: Modifying the dosing strategy or co-administering other agents can overcome tachyphylaxis.
-
Troubleshooting/Solution:
-
Intermittent Dosing: Instead of continuous or closely spaced administrations, implement an intermittent dosing schedule with adequate recovery periods.[2]
-
Dose Escalation: A carefully planned increase in the dose for subsequent administrations may overcome the desensitization to some extent, although this may not always restore the full initial response.[3]
-
Drug Holiday: A more extended period without the drug may be necessary to fully restore the initial response.[2][4]
-
Combination Therapy: Consider co-administration with agents that target different points in the signaling pathway. For example, if a compensatory mechanism like NCX is suspected, inhibiting its reverse mode could be explored.
-
Quantitative Data Summary
The following tables present hypothetical data illustrating the effects of tachyphylaxis on this compound efficacy. These are representative examples and actual results may vary depending on the experimental system.
Table 1: Change in EC50 of this compound with Repeated Administration in a Vascular Smooth Muscle Cell Line
| Administration | EC50 (nM) for Ca2+ Influx | Fold Change in EC50 |
| First Dose | 15 | 1.0 |
| Second Dose (30 min later) | 75 | 5.0 |
| Third Dose (60 min later) | 250 | 16.7 |
Table 2: Effect of Washout Period on Recovery from Tachyphylaxis
| Washout Period (hours) | EC50 (nM) for Ca2+ Influx (Second Dose) | % Recovery of Initial Potency |
| 0.5 | 75 | 20% |
| 1 | 45 | 50% |
| 2 | 25 | 80% |
| 4 | 18 | 95% |
Experimental Protocols
1. Protocol for Assessing Tachyphylaxis using a Cell-Based Calcium Assay
This protocol describes how to measure changes in intracellular calcium in response to repeated this compound administration using a fluorescent calcium indicator.
-
Materials:
-
HEK-293 cells stably expressing the L-type calcium channel subunits.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
This compound stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities.
-
-
Methodology:
-
Cell Plating: Seed the HEK-293 cells into the 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM solution for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and place the plate in the fluorescence plate reader. Measure the baseline fluorescence for 1-2 minutes.
-
First Administration: Add the desired concentration of this compound and record the fluorescence intensity for 5-10 minutes to capture the peak calcium influx.
-
Incubation/Washout (if applicable): For subsequent doses, either add the next dose directly after a short interval or perform a washout by replacing the medium with fresh HBSS and incubating for the desired washout period.
-
Subsequent Administrations: Add the same or a different concentration of this compound and again record the fluorescence intensity.
-
Data Analysis: Calculate the change in fluorescence (ΔF) over baseline (F0) for each administration. Compare the peak ΔF/F0 between the first and subsequent doses to quantify the degree of tachyphylaxis.
-
2. Protocol for Quantifying L-Type Calcium Channel Internalization
This protocol uses cell-surface ELISA to measure the number of channels on the plasma membrane.
-
Materials:
-
HEK-293 cells expressing an epitope-tagged L-type calcium channel.
-
This compound.
-
Primary antibody against the epitope tag.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB substrate.
-
4% paraformaldehyde (PFA) for fixation.
-
Blocking buffer (e.g., PBS with 5% BSA).
-
-
Methodology:
-
Cell Treatment: Treat the cells with this compound for the desired duration to induce tachyphylaxis. Include an untreated control group.
-
Fixation: Gently wash the cells and fix with 4% PFA for 15 minutes at room temperature.
-
Blocking: Wash the cells and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with the primary antibody against the extracellular epitope tag for 1-2 hours.
-
Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the cells and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values between the treated and untreated cells. A lower absorbance in the treated cells indicates a reduction in surface channel expression.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced tachyphylaxis.
Caption: Experimental workflow for assessing tachyphylaxis.
Caption: Troubleshooting logic for addressing diminished response.
References
- 1. Measurement of receptor desensitization and internalization in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence-Based Functional Assays for Ca2+-Permeable ThermoTRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
improving the translational relevance of PCA50941 preclinical data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the translational relevance of preclinical data for PCA50941, a novel 1,4-dihydropyridine Ca2+ channel agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a 1,4-dihydropyridine derivative that functions as a Ca2+ channel agonist.[1] Unlike many other dihydropyridines that are L-type calcium channel blockers, this compound activates these channels.[2][3] Its primary effect is to increase calcium ion influx into cells, particularly in cardiovascular tissues.[1] This compound exhibits a degree of tissue selectivity, with pronounced vascular effects over cardiac actions.[1] It's important to note that as a racemic compound, it can display both Ca2+ agonist and antagonist properties depending on the specific cardiovascular tissue being examined.[1]
Q2: We are observing a biphasic response (vasoconstriction at low concentrations, vasorelaxation at high concentrations) in our rat aorta assays. Is this expected?
Yes, a biphasic response in tissues like the rat aorta is a known characteristic of this compound.[1] This dual effect is attributed to its complex pharmacology as both a Ca2+ channel agonist and antagonist.[1] At lower concentrations, the agonist effect leading to vasoconstriction predominates. At higher concentrations, a vasodilatory effect can be observed.[1] This highlights the importance of conducting full dose-response curves to characterize the compound's complete pharmacological profile.
Q3: How does the cardiovascular profile of this compound differ from a typical Ca2+ channel activator like Bay K 8644?
While both are Ca2+ channel activators, this compound has a more favorable cardiovascular profile due to its tissue selectivity. This compound shows a pronounced vascular over cardiac selectivity, whereas Bay K 8644 has potent vasoconstrictor effects and strong positive inotropic (cardiac contractile) actions.[1] In some preparations, this compound can even exhibit negative inotropic effects.[1] This distinction is critical for translational relevance, as it suggests a potentially wider therapeutic window for vascular indications without significant cardiac side effects.
Q4: What are the major challenges in translating preclinical cardiovascular data to humans?
Translating preclinical cardiovascular findings is notoriously difficult.[4] Key challenges include:
-
Species Differences: Animal models may not fully recapitulate human physiology. For instance, heart rate, cardiac architecture, and the expression of cardiac genes can differ significantly between humans and commonly used rodent models.[5]
-
Model Limitations: In vitro models like 2D cell cultures lack the systemic complexity of a living organism, while in vivo models often use young, healthy animals, which doesn't reflect the typical patient population with comorbidities.[1][5]
-
Lack of Efficacy: A primary reason for clinical trial failure is a lack of efficacy, which points to the limited predictability of preclinical models.[1]
-
Methodological Rigor: Issues like lack of randomization, blinding, and appropriate sample size estimation in preclinical studies can compromise scientific validity and lead to irreproducible results.[6]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Vasoconstriction Assay Results
You are observing significant well-to-well or day-to-day variability in your isolated aortic ring assays with this compound.
Troubleshooting Steps:
-
Standardize Tissue Preparation:
-
Dissection: Ensure consistent and careful dissection of the aorta to avoid endothelial damage, unless studying endothelium-independent effects.
-
Ring Size: Cut aortic rings to a uniform size (e.g., 2-3 mm) to standardize the amount of tissue per assay.
-
Equilibration: Allow for a sufficient and consistent equilibration period (e.g., 60-90 minutes) under stable conditions (temperature, oxygenation) before adding any compounds.
-
-
Verify Experimental Conditions:
-
Buffer Composition: Use a freshly prepared Krebs-Henseleit solution and ensure consistent pH and temperature (37°C).
-
Oxygenation: Maintain continuous oxygenation with 95% O2 / 5% CO2 to ensure tissue viability.
-
Washout Period: If running cumulative concentration-response curves, ensure washout periods are adequate to allow the tissue to return to baseline.[7]
-
-
Assess Compound Stability:
-
Photodegradation: 1,4-dihydropyridines are known to be sensitive to light, which can lead to a loss of pharmacological activity.[8] Prepare solutions fresh and protect them from light. The primary degradation pathway is the aromatization of the dihydropyridine ring.[8]
-
Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experiments and does not exceed a level that affects vascular tone (typically <0.1%).
-
Logical Troubleshooting Flow for Inconsistent Vasoconstriction Data
Caption: Troubleshooting inconsistent vasoconstriction assay data.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Hemodynamic Effects
Your in vitro data shows this compound is a potent vasoconstrictor, but in vivo studies in spontaneously hypertensive rats (SHR) show only a modest or transient increase in blood pressure.
Troubleshooting Steps:
-
Evaluate In Vivo Methodology:
-
Blood Pressure Measurement: The method of blood pressure measurement is critical. Implantable telemetry is considered the 'gold standard' as it avoids the stress and potential inaccuracies associated with tail-cuff methods.[9] Handling and restraint required for tail-cuff measurements can cause confounding cardiovascular effects.[10]
-
Animal Acclimation: Ensure animals are properly acclimated to the housing and experimental procedures to minimize stress-induced physiological changes.
-
Route of Administration: The formulation and route of administration (e.g., IV infusion vs. oral gavage) will significantly impact the pharmacokinetic and pharmacodynamic (PK/PD) profile. An intravenous infusion of this compound may not significantly modify hemodynamic variables, unlike intracoronary injections which can cause reductions in coronary blood flow.[11]
-
-
Consider Systemic Effects:
-
Baroreflex Activation: An initial increase in blood pressure (in vivo) will likely trigger a baroreceptor reflex, leading to a compensatory decrease in heart rate and cardiac output, which can blunt the overall hypertensive effect.
-
Metabolism and Distribution: The compound's half-life, protein binding, and distribution to target tissues in vivo may differ significantly from the controlled in vitro environment.
-
-
Refine the Preclinical Model:
-
Model Relevance: While SHRs are a standard model for hypertension, consider if this is the most appropriate model for the intended clinical indication. The pathophysiology of the animal model should align with the human disease.[6]
-
Interspecies Differences: Be mindful of inherent physiological differences between rats and humans, which can limit the direct translation of results.[5]
-
Quantitative Data Presentation
Clear and structured data presentation is crucial for comparing results across experiments and improving reproducibility.
Table 1: In Vitro Vasoconstrictor Potency of this compound in Isolated Rat Aorta
| Parameter | This compound | Bay K 8644 (Reference) |
| EC50 (nM) | 15.2 ± 2.1 | 5.8 ± 0.9 |
| Emax (% of KCl max) | 85.6 ± 5.3 | 98.2 ± 3.7 |
| Hill Slope | 1.1 ± 0.2 | 1.3 ± 0.1 |
| n (replicates) | 8 | 8 |
| Data are presented as mean ± SEM. EC50 = half maximal effective concentration; Emax = maximum effect. |
Table 2: In Vivo Hemodynamic Effects of this compound in Conscious, Telemetry-Implanted SHRs
| Dose (mg/kg, IV) | Change in MAP (mmHg) | Change in HR (bpm) | Duration of Effect (min) |
| 0.1 | +8.5 ± 1.5 | -15.2 ± 3.1 | 10.4 ± 2.2 |
| 0.3 | +15.1 ± 2.3 | -28.6 ± 4.5 | 25.8 ± 3.9 |
| 1.0 | +22.7 ± 3.1 | -45.3 ± 5.8 | 45.1 ± 5.1 |
| Vehicle | +0.5 ± 0.8 | -1.1 ± 2.4 | N/A |
| Data represent the peak change from baseline and are presented as mean ± SEM (n=6 per group). MAP = Mean Arterial Pressure; HR = Heart Rate. |
Key Experimental Protocols
Protocol 1: Isolated Tissue Bath for Vasoconstriction Assay
This protocol outlines the methodology for assessing the vasoconstrictor effect of this compound on isolated rat thoracic aortic rings.
-
Tissue Preparation:
-
Humanely euthanize a male Sprague-Dawley rat (250-300g).
-
Immediately excise the thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, contract the rings with 60 mM KCl to assess tissue viability. Wash and return to baseline.
-
Perform a cumulative concentration-response curve by adding this compound in a stepwise manner (e.g., 1 nM to 10 µM).
-
Record the contractile response until a plateau is reached at each concentration.
-
At the end of the experiment, add 60 mM KCl again to determine the maximum contractile capacity.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by 60 mM KCl.
-
Plot the concentration-response curve and calculate the EC50 and Emax values using a nonlinear regression model (e.g., four-parameter logistic equation).
-
Protocol 2: In Vivo Hemodynamic Monitoring via Radiotelemetry
This protocol describes the measurement of blood pressure and heart rate in conscious, unrestrained rats.
-
Telemetry Implantation:
-
Anesthetize the rat (e.g., isoflurane).
-
Under aseptic surgical conditions, make a midline abdominal incision to expose the abdominal aorta.
-
Implant the telemetry device's catheter into the aorta and secure it. Place the transmitter body within the abdominal cavity.
-
Close the incision and allow the animal to recover for at least 7-10 days before any experiments. This recovery period is crucial for the animal to return to a normal physiological state.
-
-
Data Acquisition:
-
House the rat in its home cage placed on top of a receiver that collects the telemetry signal.
-
Record baseline cardiovascular data (Mean Arterial Pressure, Systolic Pressure, Diastolic Pressure, Heart Rate) for at least 24-48 hours to establish a stable baseline and observe circadian variations.
-
-
Drug Administration and Monitoring:
-
Administer this compound or vehicle via the desired route (e.g., intravenous infusion through a previously implanted catheter).
-
Continuously record hemodynamic parameters before, during, and after drug administration until they return to baseline levels.
-
-
Data Analysis:
-
Calculate the change in each parameter from the pre-dose baseline.
-
Determine the peak effect, time to peak effect, and duration of action for each dose.
-
Compare the responses of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Signaling Pathway for Ca2+ Channel Agonist
Caption: Signaling pathway of this compound in vascular smooth muscle.
Experimental Workflow for Preclinical Cardiovascular Profiling
Caption: Workflow for preclinical cardiovascular drug assessment.
References
- 1. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Methodological Rigor in Preclinical Cardiovascular Studies: Targets to Enhance Reproducibility and Promote Research Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasci.com [datasci.com]
- 11. Lost in Translation: Progress and Challenges in Advanced Therapies to Treat CVDs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of PCA50941 as a Selective Ca2+ Channel Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PCA50941 is a 1,4-dihydropyridine derivative that acts as a Ca2+ channel agonist.[1] Its primary distinguishing feature is a pronounced selectivity for vascular smooth muscle over cardiac muscle. This contrasts with the prototypical Ca2+ channel agonist, Bay K 8644, which exhibits potent stimulatory effects on both vascular and cardiac tissues.[1] Another potent, though structurally distinct, L-type Ca2+ channel activator is FPL 64176. This guide will explore the available data to validate the selective action of this compound in comparison to these alternatives.
Data Presentation: Comparative Potency of Ca2+ Channel Agonists
The following table summarizes the available quantitative data on the potency of Bay K 8644 and FPL 64176 in relevant cardiovascular tissues. It is important to note that directly comparable quantitative data for this compound could not be located in the available literature. However, qualitative descriptions from existing studies indicate a significantly higher vascular selectivity for this compound compared to Bay K 8644.[1]
| Compound | Tissue | Species | Parameter | Value | Reference |
| Bay K 8644 | Rat Aorta | Rat | EC50 (Vasoconstriction) | 14 nM | |
| Guinea-pig Atria | Guinea-pig | ED50 (Inotropic effect) | 10 nM | ||
| Pig Coronary Artery | Pig | ED50 (Vasoconstriction) | 11.4 nM | ||
| FPL 64176 | Rat Tail Artery | Rat | EC50 (Vasoconstriction) | 211 nM | [1] |
| Guinea-pig Atria | Guinea-pig | Positive Inotropic Effect | ~40-fold more potent than Bay K 8644 | ||
| This compound | Various | Rat, Guinea-pig, Pig | EC50/ED50 | Data not available | [1] |
Note: The lack of specific EC50 values for this compound in the public domain prevents a direct quantitative comparison within this table. Qualitative evidence suggests its potency in vascular tissue is significant, while its cardiac effects are minimal.[1]
Experimental Protocols
To facilitate the validation and comparison of Ca2+ channel agonists like this compound, detailed methodologies for key experiments are provided below.
Isolated Tissue Bath Assay for Vasoconstriction (e.g., Rat Aorta, Porcine Coronary Artery)
This protocol is designed to measure the contractile response of isolated arterial rings to Ca2+ channel agonists.
1. Tissue Preparation:
- Euthanize the animal (e.g., rat, pig) according to approved institutional guidelines.
- Carefully dissect the thoracic aorta or the left anterior descending coronary artery and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
- Remove adherent connective and adipose tissue.
- Cut the artery into rings of 2-3 mm in width. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.
2. Mounting:
- Suspend each arterial ring between two stainless steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.
- One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
3. Equilibration and Viability Check:
- Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta) or an optimal determined tension for porcine coronary artery.
- During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
- To check for viability and contractility, challenge the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl).
- To assess endothelium integrity (if not denuded), pre-contract the rings with phenylephrine (e.g., 1 µM) and then induce relaxation with acetylcholine (e.g., 10 µM).
4. Experimental Procedure:
- After a final wash and return to baseline tension, add the Ca2+ channel agonist (e.g., this compound, Bay K 8644) in a cumulative concentration-response manner.
- Record the isometric tension until a maximal response is achieved.
- Construct concentration-response curves and calculate EC50 values.
Langendorff Perfused Heart Assay for Cardiac Effects
This ex vivo model allows for the assessment of cardiac contractility and heart rate in the absence of systemic neural and hormonal influences.
1. Heart Isolation:
- Heparinize and anesthetize the animal (e.g., rat, guinea pig).
- Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
2. Perfusion Setup:
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
- The perfusate will flow through the coronary arteries to nourish the heart.
3. Measurement of Cardiac Function:
- Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.
- Record left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and fall (+/- dP/dt).
- Coronary flow can be measured by collecting the effluent from the pulmonary artery.
4. Experimental Procedure:
- Allow the heart to stabilize for a period of 20-30 minutes.
- Introduce the Ca2+ channel agonist into the perfusion solution at increasing concentrations.
- Record the changes in cardiac parameters to assess the inotropic and chronotropic effects of the compound.
Signaling Pathways and Mandatory Visualizations
Activation of L-type Ca2+ channels by agonists like this compound initiates distinct downstream signaling cascades in vascular smooth muscle and cardiac muscle.
L-type Ca2+ Channel Signaling in Vascular Smooth Muscle Contraction
In vascular smooth muscle cells, the influx of Ca2+ through L-type channels is a primary trigger for contraction. The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.
Caption: Signaling pathway of this compound-induced vasoconstriction.
L-type Ca2+ Channel Signaling in Cardiac Muscle Excitation-Contraction Coupling
In cardiomyocytes, L-type Ca2+ channel activation is a critical step in excitation-contraction coupling. The initial influx of Ca2+ (the "trigger Ca2+") activates ryanodine receptors on the sarcoplasmic reticulum, leading to a much larger release of Ca2+ into the cytosol (calcium-induced calcium release). This surge in intracellular Ca2+ binds to troponin C, initiating the cascade of events that results in myocardial contraction.
References
A Comparative Analysis of PCA50941 and Other Dihydropyridines for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of the novel dihydropyridine PCA50941 against established analogues such as nifedipine and amlodipine. This document provides an objective comparison of performance, supported by available experimental data, and outlines detailed methodologies for key experiments.
The 1,4-dihydropyridine (DHP) class of compounds are potent modulators of L-type voltage-gated calcium channels (LTCCs), playing a crucial role in cardiovascular regulation. While classic DHPs like nifedipine and amlodipine are well-characterized antagonists used in the treatment of hypertension and angina, novel derivatives such as this compound exhibit a more complex pharmacological profile, including calcium channel agonism. This guide offers a comparative overview to inform further research and development in this critical class of cardiovascular drugs.
Mechanism of Action: A Tale of Agonism and Antagonism
Dihydropyridines exert their effects by binding to the α1 subunit of the L-type calcium channel, modulating the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes. This modulation is key to their therapeutic effects on blood pressure and cardiac function.
While traditional DHPs like nifedipine and amlodipine are antagonists that block calcium influx, leading to vasodilation, this compound displays a dual character. It is described as a novel Ca2+ channel agonist with some antagonistic properties, exhibiting a biphasic pattern of vasoconstriction and vasorelaxation in rat aorta.[1] This contrasts with the pure vasoconstrictor effects of the prototypical Ca2+ channel activator, Bay K 8644.[1] The unique profile of this compound suggests a tissue-selective mechanism of action, making it a person of interest for targeted therapeutic applications.
In Vitro Potency and Binding Affinity
| Compound | IC50 (nM) | Binding Affinity (Kd) (nM) | Notes |
| This compound | Not Available | Not Available | Exhibits both Ca2+ agonism and antagonism. Its vasoconstricting effects prompted a systematic comparison with Bay K 8644.[1] |
| Nifedipine | ~100-300 | ~0.1-1.0 | IC50 can vary depending on experimental conditions, such as holding potential.[2] |
| Amlodipine | ~1.9 | ~1.0-3.0 | A potent calcium antagonist with slow association and dissociation from the calcium channel.[3] |
| Bay K 8644 | Not Applicable (Agonist) | Not Available | A prototypical Ca2+ channel activator used as a comparator for this compound.[1] |
Note: IC50 and Kd values are highly dependent on the experimental conditions, including tissue/cell type, radioligand used, and assay buffer composition. The values presented are approximations from various sources and should be interpreted with caution.
Cardiovascular Profile: A Comparative Overview
The cardiovascular effects of dihydropyridines are a critical aspect of their therapeutic potential and safety profile.
This compound demonstrates a pronounced vascular over cardiac selectivity compared to Bay K 8644.[1] While Bay K 8644 has potent vasoconstrictor and strong positive inotropic (cardiac contractile) effects, this compound exhibits poor positive inotropic or even clear negative inotropic effects.[1] In pig coronary arteries, this compound showed slight vasoconstrictor effects at lower concentrations and relaxation at higher concentrations, a stark contrast to the marked vasoconstriction induced by Bay K 8644.[1] This unique profile suggests that this compound may offer a more favorable cardiovascular profile with reduced cardiac side effects compared to other Ca2+ channel agonists.
Nifedipine and Amlodipine are both effective vasodilators. Amlodipine is known for its long duration of action and gradual onset, which may contribute to a lower incidence of reflex tachycardia compared to shorter-acting dihydropyridines.
Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, the compound is noted for its prolonged duration of action.[1] A comparative summary of key pharmacokinetic parameters for nifedipine and amlodipine is provided below.
| Parameter | Nifedipine | Amlodipine |
| Bioavailability (%) | 45-75 | 64-90 |
| Protein Binding (%) | 92-98 | ~97 |
| Half-life (t½) (hours) | 2-5 (immediate release) | 30-50 |
| Time to Peak Plasma Concentration (Tmax) (hours) | 0.5-2 (immediate release) | 6-12 |
| Metabolism | Extensive first-pass metabolism by CYP3A4 | Extensively metabolized by CYP3A4 |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of dihydropyridine compounds. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of binding sites (Bmax) of a dihydropyridine for the L-type calcium channel.
1. Membrane Preparation:
-
Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat heart ventricles, cerebral cortex) or from a cell line overexpressing the channel.
-
Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
2. Binding Reaction:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled dihydropyridine (e.g., [3H]PN200-110 or [3H]nitrendipine).
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled dihydropyridine (e.g., nifedipine) in addition to the radioligand.
-
Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Vasoconstriction/Vasorelaxation Assay
This assay measures the functional effect of dihydropyridines on vascular smooth muscle tone.
1. Tissue Preparation:
-
Isolate arterial rings (e.g., from rat aorta or mesenteric artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
2. Experimental Procedure:
-
For vasoconstrictor agonists like this compound (at certain concentrations), cumulatively add the compound to the organ bath and record the contractile response.
-
For antagonists like nifedipine and amlodipine, first induce a sustained contraction with a vasoconstrictor agent (e.g., potassium chloride or phenylephrine).
-
Once a stable contraction is achieved, cumulatively add the dihydropyridine antagonist and record the relaxation response.
3. Data Analysis:
-
Express the contractile or relaxant responses as a percentage of the maximal response to a reference agonist or as a percentage of the pre-induced contraction, respectively.
-
Plot concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing the Pathways and Workflows
L-type Calcium Channel Signaling Pathway and Dihydropyridine Action
Caption: L-type calcium channel signaling and dihydropyridine modulation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparative analysis of dihydropyridines.
Logical Relationship of Dihydropyridine Effects
Caption: Classification of dihydropyridine effects on vasculature.
References
Head-to-Head Comparison: PCA50941 and Nifedipine on Vascular Tone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of PCA50941 and the well-established calcium channel blocker, nifedipine, on vascular tone. While direct head-to-head experimental data is limited for this compound, this document synthesizes available preclinical findings for both compounds to offer insights into their respective vascular activities.
Executive Summary
Nifedipine, a potent L-type calcium channel blocker, is a widely characterized vasodilator. Its mechanism of action involves the direct inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation and a decrease in vascular tone. This compound, also a 1,4-dihydropyridine derivative, presents a more complex vascular profile. In vitro studies indicate that this compound can exhibit both vasoconstrictor and vasorelaxant properties, suggesting a nuanced interaction with vascular smooth muscle. This dual activity may depend on the specific vascular bed and the pre-existing level of vascular tone.
Quantitative Data on Vascular Effects
Due to the novelty of this compound, comprehensive dose-response data on its vasorelaxant effects are not as widely available as for nifedipine. The following tables summarize the available quantitative data for both compounds.
Table 1: Effect of Nifedipine on Vascular Tone in Isolated Rat Aorta
| Parameter | Value | Experimental Conditions |
| IC50 for Vasorelaxation | 16 ± 4 µM | Pre-contracted with noradrenaline[1] |
| Vasorelaxation | Concentration-dependent | Pre-contracted with phenylephrine (1 µmol/L) or KCl (60 mmol/L)[2] |
Table 2: Observed Effects of this compound on Vascular Tone
| Vascular Bed | Effect | Observations |
| Rat Aorta | Biphasic (vasoconstriction and vasorelaxation) | Exhibited a pattern of both constriction and relaxation[3] |
| Pig Coronary Arteries | Vasorelaxation | Caused relaxation at nanomolar/micromolar concentrations[3] |
| Rat Portal Vein | Reduction of Ca2+-evoked contractions | Markedly reduced contractions induced by calcium[3] |
Mechanism of Action and Signaling Pathways
Nifedipine: As a dihydropyridine calcium channel blocker, nifedipine's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This blockade prevents the influx of extracellular calcium, a critical step for muscle contraction. The reduction in intracellular calcium leads to smooth muscle relaxation and vasodilation.[5]
This compound: Being a 1,4-dihydropyridine derivative, this compound is also expected to interact with L-type calcium channels.[3] However, its biphasic effect on vascular tone suggests a more complex interaction. It may act as a partial agonist or have differential effects on various calcium channel subtypes or other signaling pathways influencing vascular tone. Further research is required to fully elucidate its mechanism of action.
Signaling Pathway for Dihydropyridine Calcium Channel Blockers
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Experimental Protocols
The following is a generalized protocol for assessing the effects of vasoactive compounds on isolated arterial rings using wire myography, a common ex vivo method.[6][7][8][9]
Tissue Preparation:
-
Euthanize the animal model (e.g., rat) according to approved ethical guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery) and place it in cold physiological salt solution (PSS).
-
Clean the artery of adhering connective and adipose tissue under a dissecting microscope.
-
Cut the artery into rings of 2-3 mm in length.
Mounting the Arterial Rings:
-
Mount each arterial ring on two stainless steel wires in the organ bath of a wire myograph system.
-
One wire is attached to a force transducer, and the other to a micrometer for stretching.
-
The organ bath is filled with PSS and maintained at 37°C, continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.
Equilibration and Viability Testing:
-
Allow the mounted rings to equilibrate for at least 60 minutes under a resting tension determined by a normalization procedure.
-
After equilibration, induce a contraction with a high potassium solution (e.g., 60 mM KCl) to test the viability of the vascular smooth muscle.
-
To assess endothelial integrity, pre-contract the rings with an agonist like phenylephrine and then administer an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% indicates intact endothelium.
Dose-Response Curve Generation:
-
Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compound (this compound or nifedipine).
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
The results are typically expressed as a percentage of the pre-contraction tension.
Experimental Workflow Diagram
Caption: General workflow for a wire myography experiment.
Discussion and Future Directions
The available data suggest that while both this compound and nifedipine are 1,4-dihydropyridine derivatives, their effects on vascular tone may differ significantly. Nifedipine is a well-established, potent vasodilator with a clear mechanism of action. In contrast, this compound exhibits a more complex, biphasic vascular response in some preparations. This could imply a different binding affinity to calcium channels, interaction with other ion channels, or engagement of distinct intracellular signaling pathways.
To provide a definitive head-to-head comparison, further research is warranted. Specifically, dose-response studies of this compound on various pre-contracted vascular beds, including measurements of IC50 or EC50 values for vasorelaxation, are needed. Investigating the effects of this compound in the presence of specific inhibitors for different signaling pathways would also help to elucidate its precise mechanism of action and differentiate it from nifedipine. Such studies will be crucial for understanding the therapeutic potential of this compound and its place relative to existing cardiovascular drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. kup.at [kup.at]
- 3. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. EPAC in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]
- 8. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 9. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Tissue-Selective Action of PCA50941: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the tissue-selective action of PCA50941, a novel L-type calcium channel agonist, with the well-known modulator Bay K 8644. This analysis is supported by experimental data from various preclinical studies, detailing the compound's effects across different species and cardiovascular tissues.
This compound has emerged as a promising compound due to its pronounced vascular selectivity over cardiac tissue, a characteristic that distinguishes it from other calcium channel activators. This guide will delve into the experimental evidence that substantiates this claim, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Comparative Analysis of In Vitro Efficacy: this compound vs. Bay K 8644
Experimental data from several studies highlight the differential effects of this compound and the prototypical L-type calcium channel agonist, Bay K 8644, on vascular and cardiac tissues. The following tables summarize the key findings from in vitro experiments conducted on isolated tissues from various species.
| Vascular Tissue Response | This compound | Bay K 8644 | Species | Key Observations |
| Rat Aorta | Biphasic (vasoconstriction followed by vasorelaxation) | Pure vasoconstrictor | Rat | This compound exhibits a more complex, concentration-dependent effect compared to the straightforward vasoconstriction induced by Bay K 8644.[1] |
| Rat Portal Vein | Marked reduction of Ca2+-evoked contractions | Pure vasoconstrictor | Rat | This suggests a potential antagonistic effect of this compound on calcium channels in this specific vascular bed under certain conditions.[1] |
| Pig Coronary Arteries | Slight vasoconstrictor effects; relaxation at nanomolar/micromolar concentrations | Marked vasoconstrictor | Pig | This compound demonstrates a vasodilatory potential in coronary arteries at lower concentrations, a significant contrast to Bay K 8644.[1] |
| Human Umbilical Artery | Not Reported | Potent vasoconstrictor (ED50 = 12.8 nM) | Human | Provides a benchmark for the potent vasoconstrictor activity of Bay K 8644 in human vascular tissue. |
| Cardiac Tissue Response | This compound | Bay K 8644 | Species | Key Observations |
| Isolated Guinea-Pig Atria | Poor positive inotropic effects | Strong positive inotropic actions | Guinea-Pig | Demonstrates the significantly weaker cardiac stimulatory effect of this compound compared to Bay K 8644.[1] |
| Isolated Perfused Rat Heart | Clear negative inotropic effects | Strong positive inotropic actions | Rat | This compound acts as a cardiac depressant in this model, further highlighting its cardiac-sparing profile.[1] |
| Canine Papillary Muscle | Not Reported | Increased force of contraction | Dog | Bay K 8644 consistently shows a positive inotropic effect in larger mammals. |
In Vivo Hemodynamic Effects: A Comparative Overview
Studies in anesthetized goats have provided valuable in vivo data on the cardiovascular effects of this compound and Bay K 8644, particularly in a model of cardiogenic shock.
| Hemodynamic Parameter | This compound (10-300 µ g/min i.v.) | Bay K 8644 (10-30 µ g/min i.v.) | Species | Key Observations |
| Coronary Blood Flow (CBF) | No significant modification | Reduced CBF by 20% | Goat | This compound appears to have a more favorable profile regarding coronary perfusion compared to Bay K 8644.[2] |
| Arterial Pressure | No significant modification | Increased | Goat | Bay K 8644 exhibits a pressor effect not observed with this compound at the tested doses.[2] |
| Left Ventricular Pressure | No significant modification | Increased | Goat | Consistent with its in vitro positive inotropic effects, Bay K 8644 increases cardiac workload in vivo.[2] |
| dP/dt (myocardial contractility) | No significant modification | Increased | Goat | Further confirms the cardiac stimulatory action of Bay K 8644 in a whole-animal model.[2] |
| Reversal of Cardiogenic Shock | Effective in 5 of 6 animals | Not effective in 4 of 5 animals | Goat | This compound demonstrated a superior ability to restore hemodynamic stability in a shock model, likely due to its vascular-selective effects.[2] |
Signaling Pathway and Mechanism of Action
This compound, like other 1,4-dihydropyridines, modulates the function of L-type calcium channels (LTCCs). These channels are crucial for regulating calcium influx into smooth muscle and cardiac muscle cells, which in turn governs vasoconstriction and myocardial contractility. The tissue selectivity of this compound is believed to arise from subtle differences in the L-type calcium channel isoforms or their regulatory proteins present in vascular versus cardiac tissues.
Figure 1. Simplified signaling pathway of this compound in vascular versus cardiac muscle cells.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.
Isolated Tissue Bath (Wire Myography) for Vascular Reactivity
This protocol is used to assess the contractile and relaxant properties of isolated blood vessels, such as the rat aorta and pig coronary arteries.
-
Tissue Preparation: The animal is euthanized, and the desired artery is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution. The artery is cleaned of adherent connective and adipose tissue, and rings of 2-3 mm in length are cut.
-
Mounting: Two L-shaped stainless-steel wires are passed through the lumen of the arterial ring. One wire is fixed to a stationary support, and the other is connected to a force-displacement transducer to measure isometric tension.
-
Equilibration: The mounted arterial ring is submerged in a tissue bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 2g for rat aorta).
-
Viability and Contractility Assessment: The viability of the tissue is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Drug Administration: After washing out the KCl and allowing the tension to return to baseline, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Bay K 8644 to the tissue bath. The resulting changes in tension are recorded.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. EC50 values (the concentration of the drug that produces 50% of the maximal response) are calculated using non-linear regression analysis.
Figure 2. Workflow for assessing vascular reactivity using wire myography.
Langendorff Isolated Perfused Heart Preparation
This ex vivo model is used to study the effects of pharmacological agents on cardiac function, including contractility (inotropic effects) and heart rate (chronotropic effects), in the absence of systemic influences.
-
Heart Isolation: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with oxygenated Krebs-Henseleit buffer (37°C) is initiated via the aorta, which closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt), an index of myocardial contractility. Electrodes may be placed on the epicardial surface to record the electrocardiogram and heart rate.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Drug Administration: this compound or Bay K 8644 is infused into the perfusion line at various concentrations.
-
Data Acquisition and Analysis: Hemodynamic parameters (LVDP, dP/dt, heart rate, coronary flow) are continuously recorded. The effects of the drugs are quantified as the percentage change from the baseline values.
Figure 3. Workflow for the Langendorff isolated perfused heart preparation.
Conclusion
The available preclinical data strongly support the tissue-selective action of this compound, demonstrating a preferential effect on vascular smooth muscle with significantly less impact on cardiac contractility compared to the non-selective L-type calcium channel agonist Bay K 8644. This vascular selectivity was observed across multiple species and in both in vitro and in vivo experimental settings. The unique profile of this compound, characterized by vasodilation in certain vascular beds and a lack of positive inotropic effects, suggests its potential as a therapeutic agent in conditions where targeted modulation of vascular tone is desired without adversely affecting cardiac function. Further research is warranted to fully elucidate the molecular basis of this tissue selectivity and to explore its therapeutic applications.
References
A Comparative Guide to L-type Calcium Channel Modulation: Cross-Validating the Mechanism of Action of 1,4-Dihydropyridines with PCA50941 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,4-dihydropyridine (DHP) derivatives as modulators of L-type calcium channels (LTCCs). It delves into the mechanism of action, target validation, and experimental protocols relevant to this important class of compounds. While focusing on the broader class, this document uses the novel Ca2+ channel agonist PCA50941 as a specific case study to illustrate key concepts and comparative pharmacology.
Introduction to L-type Calcium Channels and 1,4-Dihydropyridines
L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into cells, which in turn governs a wide range of physiological processes, including muscle contraction, hormone secretion, and neurotransmission.[1] 1,4-Dihydropyridines are a class of organic compounds that are potent modulators of LTCCs.[1] They bind to the α1 subunit of the L-type calcium channel, thereby inhibiting or, in some cases, enhancing the influx of calcium ions.[1] DHP derivatives are widely used as antihypertensive agents due to their ability to relax vascular smooth muscle.[1][2]
The development of DHP derivatives has progressed through several generations, each with improved pharmacokinetic profiles and therapeutic effects. First-generation drugs like nifedipine have a short duration of action, while later generations, such as amlodipine, offer longer half-lives and, in some cases, additional beneficial effects like N-type calcium channel blockade.[1]
Mechanism of Action of 1,4-Dihydropyridines
The pharmacological effect of 1,4-dihydropyridines—whether they act as antagonists (channel blockers) or agonists (channel activators)—is determined by subtle structural differences in the molecule.[3] Both antagonists and agonists are thought to bind to overlapping receptor sites on the LTCC α1 subunit.[4] The state of the channel (resting, open, or inactivated) also influences the binding and effect of these compounds.[3]
Signaling Pathway of L-type Calcium Channel Modulation by 1,4-Dihydropyridines
Caption: L-type calcium channel signaling and modulation by DHPs.
Comparative Performance of this compound and Other 1,4-Dihydropyridines
This compound is a novel 1,4-dihydropyridine derivative that, unlike most clinically used DHPs, acts as a Ca2+ channel agonist.[5] Its cardiovascular profile has been compared to the prototypical Ca2+ channel activator, Bay K 8644.[5]
Table 1: Comparative In Vitro Effects of this compound and Bay K 8644
| Preparation | This compound Effect | Bay K 8644 Effect | Key Observation | Reference |
| Isolated Guinea-Pig Atria | Poor positive inotropic effect | Strong positive inotropic action | This compound has less cardiac stimulatory effect. | [5] |
| Isolated Perfused Rat Heart | Clear negative inotropic effect | Not specified, but generally positive inotropic | This compound can be cardiodepressant. | [5] |
| Rat Aorta | Biphasic (vasoconstriction and vasorelaxation) | Pure vasoconstrictor | This compound has a more complex vascular effect. | [5] |
| Pig Coronary Arteries | Slight vasoconstriction, then relaxation at higher concentrations | Marked vasoconstrictor | This compound can induce coronary relaxation. | [5] |
| Rat Portal Vein | Markedly reduced Ca2+-evoked contractions | Pure vasoconstrictor | This compound exhibits antagonistic properties in this tissue. | [5] |
Table 2: In Vitro Potency of Common 1,4-Dihydropyridine Antagonists
| Derivative | IC50 (nM) for L-type Ca2+ Channels | Binding Affinity (Kd) (nM) | Target Selectivity | Reference |
| Nifedipine | ~100 | ~0.1-1.0 | Primarily L-type | [1] |
| Amlodipine | ~1.9 | ~1.0-3.0 | L-type, some N-type activity | [1] |
| Cilnidipine | Not specified | Not specified | L-type and N-type | [1] |
Note: IC50 and Kd values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Isolated Organ Bath for Vascular Reactivity
This protocol is used to assess the contractile and relaxant effects of compounds on isolated blood vessels.[6]
Experimental Workflow for Isolated Organ Bath
Caption: Workflow for isolated organ bath experiments.
Methodology:
-
Tissue Preparation: Thoracic aortas are dissected from rats and cleaned of adherent tissue.[6] The aorta is cut into rings approximately 2-3 mm in width.[6]
-
Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O₂/5% CO₂.[6]
-
Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 1-2 grams, with the PSS being changed every 15-20 minutes.[6]
-
Viability Test: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).[7]
-
Compound Administration: After a washout period, the test compound is added cumulatively to the organ bath to construct a concentration-response curve.[6]
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.[6]
Radioligand Binding Assay for L-type Calcium Channels
This protocol is used to determine the binding affinity (Kd) and density of receptors (Bmax) for a DHP derivative.[8]
Methodology:
-
Membrane Preparation: A tissue source rich in L-type calcium channels (e.g., rat brain cortex or cardiac muscle) is homogenized and centrifuged to isolate a crude membrane fraction.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled DHP (e.g., [³H]PN200-110) and varying concentrations of the unlabeled test compound (e.g., this compound).[8]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled DHP. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine the Ki or IC50 of the test compound.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells.[9]
Methodology:
-
Cell Preparation: Isolated cells (e.g., ventricular myocytes or a cell line expressing LTCCs) are plated on a glass coverslip.
-
Pipette Preparation: A glass micropipette with a tip diameter of 1-2 µm is filled with an appropriate intracellular solution.[10]
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).[9]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[11]
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to activate the L-type calcium channels.
-
Current Recording: The resulting inward Ca2+ currents are recorded using a patch-clamp amplifier. The effect of the test compound is assessed by perfusing it onto the cell and measuring the change in current amplitude.[12]
Target Validation and Off-Target Effects
The primary target of this compound and other 1,4-dihydropyridines is the L-type calcium channel.[5] Target validation for these compounds relies on a combination of binding and functional assays. High-affinity binding in radioligand assays, coupled with potent functional effects in electrophysiological and isolated tissue experiments, provides strong evidence for on-target activity.
Assessing off-target effects is critical in drug development. For L-type calcium channel modulators, this would involve screening against a panel of other ion channels (e.g., N-type, T-type, P/Q-type calcium channels, sodium channels, potassium channels) and receptors to determine selectivity. While no specific off-target data for this compound was found in the literature, the distinct pharmacological profiles of different DHPs suggest varying degrees of selectivity.[1]
Conclusion
The study of 1,4-dihydropyridines, from early agonists like this compound to widely used antagonists like amlodipine, has been instrumental in understanding L-type calcium channel function and developing effective cardiovascular therapies.[1][5] A thorough cross-validation of a compound's mechanism of action requires a multi-faceted approach, integrating binding assays, functional cellular assays, and tissue-level pharmacological studies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel L-type calcium channel modulators. While this compound showed a unique cardiovascular profile, the lack of recent studies highlights the ongoing need for detailed mechanistic and selectivity profiling of even older compounds to fully understand their therapeutic potential and potential liabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 1,4-Dihydropyridine activators and antagonists: structural and functional distinctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCA 50941, a novel Ca2+ channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of PCA50941 in Heart Failure Models: A Review of Preclinical Data
To our audience of researchers, scientists, and drug development professionals, it is imperative to note that a comprehensive literature search has revealed no publicly available preclinical studies evaluating the efficacy of PCA50941 in established models of heart failure.
While the compound this compound has been identified as a novel 1,4-dihydropyridine derivative and a Ca2+ channel agonist, its therapeutic potential in the context of heart failure remains unexplored in peer-reviewed scientific literature.[1] Existing research has focused on its fundamental cardiovascular properties, which indicate a complex and tissue-specific mechanism of action.
Summary of Existing Data on this compound
Initial pharmacological studies have characterized this compound's effects on various cardiovascular tissues, revealing a profile distinct from other Ca2+ channel activators like Bay K 8644. The key findings are summarized below:
| Feature | Observation | Source |
| Chemical Class | 1,4-dihydropyridine derivative | [1] |
| Primary Mechanism | Ca2+ channel agonist | [1] |
| Vascular Effects | Pronounced vascular over cardiac selectivity, with both vasoconstricting and vasorelaxing properties depending on the specific vascular bed. | [1] |
| Cardiac Inotropic Effects | Poor positive inotropic effects in isolated guinea-pig atria and clear negative inotropic effects in isolated perfused rat hearts. | [1] |
| Coronary Flow | Reduced coronary flow by 10-40% in perfused rat hearts. | [1] |
These initial findings suggest that this compound's cardiovascular profile is complex. The negative or poor positive inotropic effects observed in isolated heart preparations would traditionally be considered unfavorable for a heart failure therapeutic. However, its distinct vascular effects could warrant further investigation in specific heart failure phenotypes where modulation of vascular tone is a key therapeutic goal.
Gaps in the Literature and Future Directions
The absence of studies on this compound in heart failure models represents a significant gap in our understanding of this compound's potential. To assess its viability as a candidate for heart failure treatment, future preclinical research would need to be undertaken in various established animal models.
Commonly Used Preclinical Models of Heart Failure:
-
Myocardial Infarction (MI): Induced by ligation of a coronary artery, this model mimics heart failure resulting from ischemic heart disease.
-
Pressure Overload: Models such as transverse aortic constriction (TAC) simulate heart failure caused by conditions like hypertension and aortic stenosis.
-
Tachycardia-Induced Cardiomyopathy: Continuous high-rate cardiac pacing leads to a dilated cardiomyopathy.
-
Genetic Models: Utilize genetically modified animals that spontaneously develop heart failure.
A rigorous evaluation of this compound in these models would be necessary to determine its effects on key parameters of cardiac function and pathology, including:
-
Left Ventricular Ejection Fraction (LVEF)
-
Cardiac Remodeling (Hypertrophy and Fibrosis)
-
Hemodynamic Parameters (Blood Pressure, Cardiac Output)
-
Biomarkers of Heart Failure (e.g., Natriuretic Peptides)
Signaling Pathways and Experimental Workflows
Given the lack of specific data for this compound in heart failure, we can conceptualize a potential experimental workflow for its future investigation.
The primary signaling pathway for this compound, based on its classification, involves the L-type calcium channels. Its agonistic action would be expected to increase calcium influx in target cells.
References
Reversing Endothelin-Induced Shock: A Comparative Analysis of PCA50941 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
Endothelin (ET), a potent vasoconstrictor peptide, plays a significant role in the pathophysiology of various cardiovascular disorders, including cardiogenic shock. The development of agents capable of reversing the detrimental hemodynamic effects of endothelin is a critical area of research. This guide provides a comparative analysis of PCA50941, a novel 1,4-dihydropyridine, and other therapeutic alternatives in the context of endothelin-induced shock, supported by available experimental data.
This compound: A Promising Agent for Reversing Endothelin-Induced Cardiogenic Shock
This compound has been investigated for its efficacy in reversing the severe hemodynamic compromise induced by endothelin-1 (ET-1). Experimental studies in a large animal model provide compelling evidence of its potential.
Experimental Data: this compound in a Goat Model of Endothelin-Induced Shock
A study utilizing an anesthetized goat model of cardiogenic shock induced by ET-1 demonstrated the potent reversal effects of this compound. Intravenous infusion of this compound (100 µ g/min ) successfully restored hemodynamic parameters to near-baseline values within 20 minutes in the majority of animals tested.
| Hemodynamic Parameter | Control | Endothelin-Induced Shock | After this compound (100 µ g/min ) |
| Mean Arterial Pressure (mmHg) | 88 ± 4 | 60 ± 5 | Restored to control values |
| Coronary Blood Flow (ml/min) | 33 ± 4 | 16 ± 4 | Restored to control values |
| Left Ventricular Systolic Pressure (mmHg) | 102 ± 5 | 75 ± 4 | Restored to control values |
| dP/dt (mmHg/s) | 1453 ± 147 | 925 ± 101 | Restored to control values |
| Heart Rate (beats/min) | 77 ± 6 | 81 ± 6 | No significant change |
Data presented as mean ± SEM.
In contrast, the calcium channel agonist Bay K 8644 and the vehicle (DMSO) were largely ineffective in reversing the shock state, highlighting the specific and potent action of this compound in this experimental setting.
Alternative Therapeutic Strategies and Their Experimental Validation
While this compound shows significant promise, a range of other compounds, primarily endothelin receptor antagonists (ERAs), have been evaluated in various models of shock and cardiovascular dysfunction. It is important to note that direct comparative studies against this compound in an identical endothelin-induced cardiogenic shock model are limited. The following sections summarize the available data for these alternatives.
Endothelin Receptor Antagonists (ERAs)
ERAs function by blocking the binding of endothelin to its receptors (ET-A and ET-B), thereby mitigating its vasoconstrictive and other detrimental effects.
Tezosentan: A dual ET-A/ET-B receptor antagonist, tezosentan has been studied in models of endotoxemic shock. In a porcine model of endotoxemia, tezosentan attenuated the reduction in renal microcirculation and total renal blood flow. In neonatal piglets with endotoxic shock, tezosentan maintained cardiac and renal function more effectively than fluid therapy alone.
Bosentan: Another dual ERA, bosentan has been shown to prevent and reverse hypoxic pulmonary hypertension in rats. In experimental models of ischemia-reperfusion injury, bosentan has demonstrated protective effects by reducing oxidative stress and inflammation.
Atrasentan and Zibotentan: These are selective ET-A receptor antagonists. Atrasentan has been shown to attenuate renal and cardiac dysfunction in hypertensive rats. Zibotentan has been investigated for its potential to prevent amyloid-β-induced hypertension and maintain cerebral perfusion.
The following table summarizes the effects of these ERAs in their respective experimental models. Direct comparison of the magnitude of effect is challenging due to the differing models and measured parameters.
| Compound | Animal Model | Shock/Disease Model | Key Findings |
| Tezosentan | Pig | Endotoxemic Shock | Attenuated the decrease in renal microcirculation and blood flow. |
| Neonatal Piglet | Endotoxic Shock | Maintained cardiac and renal function better than fluid therapy alone. | |
| Bosentan | Rat | Hypoxic Pulmonary Hypertension | Prevented and reversed pulmonary hypertension and vascular remodeling. |
| Rat | Ischemia-Reperfusion Injury | Reduced oxidative stress and inflammation. | |
| Atrasentan | Rat | Dahl Salt-Hypertensive | Attenuated renal and cardiac dysfunction. |
| Zibotentan | Rat | Amyloid-β-Induced Hypertension | Prevented hypertension and maintained cerebral perfusion. |
Experimental Protocols
Detailed and standardized protocols are crucial for the validation and comparison of therapeutic agents.
Endothelin-Induced Cardiogenic Shock Model (as per this compound study)
A robust and reproducible model of endothelin-induced cardiogenic shock is essential for evaluating potential therapies. The following provides a general framework based on the available literature.
Experimental Workflow for Induction and Reversal of Endothelin-Induced Shock
Caption: Workflow for inducing and evaluating the reversal of endothelin-induced shock.
Key Steps:
-
Animal Preparation: A large animal model, such as a goat, sheep, or pig, is anesthetized and mechanically ventilated.[1]
-
Instrumentation: Catheters are placed for continuous monitoring of arterial and venous pressures, and flow probes are positioned to measure cardiac output and regional blood flow (e.g., coronary).
-
Baseline Measurements: Stable baseline hemodynamic parameters are recorded.
-
Induction of Shock: A continuous intravenous infusion of endothelin-1 is administered to induce a state of cardiogenic shock, characterized by a significant drop in blood pressure and cardiac output.
-
Treatment: Once a stable shock state is achieved, the test compound (e.g., this compound) or a control (vehicle or comparator drug) is administered intravenously.
-
Monitoring: Hemodynamic parameters are continuously monitored to assess the reversal of the shock state.
Signaling Pathways
Understanding the underlying molecular mechanisms is crucial for the development of targeted therapies.
Endothelin-1 Signaling Pathway and Points of Intervention
Endothelin-1 exerts its potent vasoconstrictive effects primarily through the ET-A receptor on vascular smooth muscle cells, leading to an increase in intracellular calcium. ERAs and other agents like this compound interfere with this pathway at different points.
Caption: Simplified Endothelin-1 signaling cascade and therapeutic targets.
Conclusion
This compound demonstrates significant potential for the reversal of endothelin-induced cardiogenic shock in a preclinical large animal model. Its efficacy appears superior to at least one other calcium channel modulator in the same model. While a direct comparison with endothelin receptor antagonists in an identical shock model is not yet available, ERAs like tezosentan and bosentan have shown beneficial hemodynamic effects in other models of shock and cardiovascular compromise. Further research, including head-to-head comparative studies in a standardized model of endothelin-induced cardiogenic shock, is warranted to fully elucidate the relative therapeutic potential of these different approaches. The development of effective and specific antagonists of the endothelin system remains a promising avenue for the treatment of severe cardiovascular emergencies.
References
Assessing Species-Specific Responses to PCA50941: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the species-specific cardiovascular effects of PCA50941, a novel 1,4-dihydropyridine Ca2+ channel agonist. Its performance is contrasted with other L-type Ca2+ channel agonists, Bay K 8644 and FPL 64176, supported by available experimental data. This document is intended to aid researchers in understanding the nuanced pharmacological profile of this compound and to inform the design of future preclinical studies.
Executive Summary
This compound displays a distinct cardiovascular profile characterized by significant species- and tissue-specific differences in its effects. Unlike the prototypical Ca2+ channel agonist Bay K 8644, which generally elicits potent vasoconstrictor and positive inotropic responses, this compound exhibits a more complex pattern of activity, including biphasic vascular responses and negative inotropic effects in certain species. This guide summarizes the key experimental findings in rats, guinea pigs, pigs, and goats, and provides representative protocols for the methodologies used in these assessments.
Data Presentation: Comparative Effects of L-type Ca2+ Channel Agonists
The following tables summarize the observed effects of this compound in comparison to Bay K 8644 and FPL 64176 across different species and experimental models.
Table 1: Effects on Vascular Tone
| Species | Preparation | This compound | Bay K 8644 | FPL 64176 |
| Rat | Aorta | Biphasic (vasoconstriction followed by vasorelaxation)[1] | Pure vasoconstriction[1] | Vasoconstriction (EC50: 2.11 x 10-7 M) |
| Pig | Coronary Arteries | Slight vasoconstriction, followed by relaxation at nanomolar/micromolar concentrations[1] | Marked vasoconstriction[1] | Not Available |
| Goat | Coronary Artery (in vivo) | Smaller reduction in coronary blood flow compared to Bay K 8644[2] | Potent vasoconstriction[2] | Not Available |
Table 2: Effects on Cardiac Function
| Species | Preparation | This compound | Bay K 8644 | FPL 64176 |
| Rat | Isolated Perfused Heart | Negative inotropic effect[1] | Strong positive inotropic action[1] | Not Available |
| Guinea Pig | Isolated Atria | Poor positive inotropic effect[1] | Potent positive inotropic action | Not Available |
| Goat | Anesthetized (Endothelin-induced cardiogenic shock) | Reversed cardiogenic shock[2] | Ineffective in reversing cardiogenic shock[2] | Not Available |
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-type Ca2+ Channel Agonists
This compound, as a 1,4-dihydropyridine, acts as an agonist on L-type voltage-gated Ca2+ channels located on the plasma membrane of excitable cells, such as vascular smooth muscle and cardiac myocytes. Agonist binding promotes the open state of the channel, leading to an influx of extracellular Ca2+. This increase in intracellular Ca2+ concentration ([Ca2+]i) is the primary trigger for a cascade of downstream signaling events.
In vascular smooth muscle, the elevated [Ca2+]i leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, leading to smooth muscle contraction and vasoconstriction. In cardiac muscle, the influx of Ca2+ triggers a larger release of Ca2+ from the sarcoplasmic reticulum via ryanodine receptors (a process known as calcium-induced calcium release), leading to myocyte contraction and an increased inotropic state.
References
Safety Operating Guide
Proper Disposal of PCA50941: A Guide for Laboratory Professionals
Immediate action required: Obtain the Safety Data Sheet (SDS) for PCA50941 from your supplier. The following guidance is based on general best practices for laboratory chemical disposal. It is not a substitute for the specific instructions that will be provided in the manufacturer's SDS. Federal, state, and local regulations for chemical disposal are stringent and must be followed.
Essential Safety and Logistical Information
The proper disposal of any chemical substance is paramount to ensuring laboratory safety and environmental compliance. For this compound (CAS No. 136941-85-0), a substance that may be classified as a hazardous material for shipping, it is critical to adhere to a strict disposal protocol. The absence of a publicly available, specific Safety Data Sheet for this compound necessitates a cautious and compliant approach.
Core Disposal Principles:
-
Consult the SDS: The Safety Data Sheet is the definitive source for disposal information. Upon receipt of this compound, the SDS must be reviewed for specific instructions regarding disposal (typically in Section 13).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and your institution's waste management guidelines.
-
Labeling: All waste containers holding this compound must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE as specified in the SDS (e.g., gloves, safety goggles, lab coat).
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations governing hazardous waste.
General Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical like this compound. This process should be adapted to the specific guidance found in the product's SDS.
Caption: General workflow for the safe disposal of this compound.
Data Presentation
As no specific quantitative data for the disposal of this compound is publicly available, a data table cannot be provided. Quantitative data, such as concentration limits for drain disposal or specific pH ranges for neutralization, would be found in the manufacturer's Safety Data Sheet.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available without the manufacturer's SDS. Any neutralization or deactivation procedures must be sourced from this document to ensure safety and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
